molecular formula C12H14F3NO B1468561 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol CAS No. 1284019-08-4

1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol

カタログ番号: B1468561
CAS番号: 1284019-08-4
分子量: 245.24 g/mol
InChIキー: RWYTXJSDXZLEDN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This organofluorine compound features a pyrrolidine ring, a nitrogen-containing heterocycle that is a privileged scaffold in the design of biologically active molecules . The pyrrolidine ring is substituted with a hydroxyl group at the 3-position and is further functionalized with a 2-(trifluoromethyl)benzyl group at the nitrogen atom. The incorporation of a trifluoromethyl group is a widely employed strategy in modern agrochemical and pharmaceutical design to fine-tune the properties of lead compounds . The presence of fluorine atoms and this specific functional group can profoundly influence a molecule's characteristics, potentially enhancing its metabolic stability, lipophilicity, and binding affinity to biological targets . As such, this compound serves as a versatile and valuable building block for researchers synthesizing novel compound libraries for high-throughput screening. While the specific biological profile of this exact molecule may be an area of ongoing investigation, its structure suggests potential as an intermediate in the synthesis of more complex molecules targeting a range of therapeutic areas. Compounds containing pyrrolidine and trifluoromethylphenyl motifs are found in research targeting various receptors and enzymes . Researchers can utilize this chemical to explore structure-activity relationships (SAR) and develop new candidates for potential pharmacological evaluation.

特性

IUPAC Name

1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)11-4-2-1-3-9(11)7-16-6-5-10(17)8-16/h1-4,10,17H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYTXJSDXZLEDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling and Synthetic Applications of 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic assembly of fluorinated building blocks is critical for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol (also known as 1-(2-(trifluoromethyl)benzyl)pyrrolidin-3-ol) is a highly versatile, stereochemically rich scaffold. By combining the metabolic robustness of an ortho-trifluoromethylbenzyl moiety with the hydrophilic, hydrogen-bonding capacity of a pyrrolidin-3-ol core, this compound serves as an ideal precursor for central nervous system (CNS) agents and targeted kinase inhibitors.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural logic, synthetic workflows, and the self-validating analytical protocols required for its characterization.

Structural Logic and Pharmacokinetic Implications

The architecture of 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol is deliberately designed to balance lipophilicity with aqueous solubility. Understanding the causality behind these structural choices is paramount for drug development professionals.

  • The 2-Trifluoromethyl (-CF₃) Group: The incorporation of fluorine is a cornerstone of contemporary medicinal chemistry. As established by [1], the -CF₃ group exerts a strong inductive electron-withdrawing effect (-I). Positioned ortho to the benzylic linker, it sterically shields the aromatic ring and deactivates it against cytochrome P450-mediated electrophilic oxidation, thereby extending the metabolic half-life of the scaffold.

  • The Pyrrolidin-3-ol Core: The tertiary amine acts as a basic center (protonated at physiological pH), ensuring adequate aqueous solubility. Concurrently, the C3-hydroxyl group provides critical hydrogen-bond donor/acceptor capabilities and introduces a chiral center (capable of existing as R or S enantiomers), which is vital for precise stereospecific receptor binding.

SAR Core 1-{[2-(CF3)phenyl]methyl}pyrrolidin-3-ol CF3 2-CF3 Group Blocks ortho-oxidation Increases LogP Core->CF3 Linker Methylene Bridge Conformational flexibility Core->Linker Amine Tertiary Amine pKa ~8.5 (Cationic at pH 7.4) Core->Amine Hydroxyl C3-Hydroxyl H-Bonding & Chirality Core->Hydroxyl

Structure-Activity Relationship (SAR) logic and physicochemical contributions of key moieties.

Physicochemical Properties

The quantitative parameters of this compound dictate its behavior in biological systems and organic solvents. The table below summarizes the calculated and experimental baseline properties of the scaffold.

PropertyValueCausality / Significance
Molecular Formula C₁₂H₁₄F₃NODefines the atomic composition and exact mass.
Molecular Weight 245.24 g/mol Highly ligand-efficient (< 300 Da), ideal for fragment-based design.
LogP (Calculated) ~2.6The lipophilic -CF₃ group (+0.9) is counterbalanced by the hydrophilic -OH (-1.0), resulting in optimal membrane permeability.
pKa (Conjugate Acid) ~8.5The tertiary amine is basic but slightly attenuated by the distant electron-withdrawing -CF₃ group.
TPSA 23.47 ŲWell below the 90 Ų threshold, predicting excellent Blood-Brain Barrier (BBB) penetration.
H-Bond Donors/Acceptors 1 / 5Complies strictly with Lipinski’s Rule of 5, ensuring favorable oral bioavailability.
Rotatable Bonds 2Low conformational entropy penalty upon target binding.

Chemical Reactivity and Synthetic Workflow

The most robust and chemoselective method to synthesize 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol is via the reductive amination of 2-(trifluoromethyl)benzaldehyde with pyrrolidin-3-ol.

To ensure a self-validating and high-yielding reaction, sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized. As detailed in the foundational methodology by [2], NaBH(OAc)₃ is uniquely effective because its steric bulk and electron-withdrawing acetoxy groups render it mild enough to ignore the starting aldehyde, yet reactive enough to cleanly reduce the transient iminium ion intermediate.

Synthesis A 2-(Trifluoromethyl)benzaldehyde C Reductive Amination (NaBH(OAc)3, DCE, rt) A->C B Pyrrolidin-3-ol B->C D 1-{[2-(CF3)phenyl]methyl}pyrrolidin-3-ol C->D

Synthetic workflow of 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol via reductive amination.

Step-by-Step Methodology: Reductive Amination
  • Imine Formation: Dissolve 2-(trifluoromethyl)benzaldehyde (1.0 equiv, 10 mmol) and pyrrolidin-3-ol (1.05 equiv, 10.5 mmol) in 30 mL of anhydrous 1,2-dichloroethane (DCE) under a nitrogen atmosphere.

  • Catalysis: Add glacial acetic acid (1.0 equiv) to the mixture to catalyze the formation of the intermediate iminium ion. Stir at room temperature (20–25 °C) for 30 minutes.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv, 15 mmol) over 10 minutes to prevent thermal spiking. Stir the suspension vigorously for 12 hours at room temperature.

  • Quenching: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃ (Caution: gas evolution). Stir until the aqueous layer reaches pH ~8.

  • Extraction & Purification: Extract the product with dichloromethane (3 × 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂, 0–10% Methanol in Dichloromethane gradient) to yield the pure tertiary amine.

Analytical Characterization Protocols

To guarantee scientific integrity, the synthesized compound must be subjected to self-validating analytical protocols. The following methodologies ensure accurate determination of ionization states and structural connectivity.

Protocol A: Potentiometric pKa Determination

Understanding the exact pKa is critical for formulating the compound as a stable hydrochloride salt.

  • Sample Preparation: Prepare a 1.0 mM solution of the purified compound in 50 mL of 0.15 M KCl (to maintain a constant thermodynamic ionic strength).

  • Acidification: Lower the pH of the solution to 2.0 using standardized 0.5 M HCl. This ensures the pyrrolidine nitrogen is 100% protonated.

  • Titration: Under a continuous nitrogen purge (to exclude ambient CO₂), titrate the solution with standardized 0.1 M KOH at a constant temperature of 25.0 ± 0.1 °C using an automated potentiometric titrator.

  • Data Analysis: Plot the pH against the volume of KOH added. The pKa is extracted from the inflection point of the titration curve using the Henderson-Hasselbalch equation, validating the basicity of the tertiary amine core.

Protocol B: LC-MS/MS Structural Validation

Mass spectrometry provides unambiguous proof of the structural connectivity between the fluorinated benzyl group and the pyrrolidine ring.

  • Sample Preparation: Dilute the compound to 1 µg/mL in a diluent of 50% Acetonitrile / 50% Water containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto an Acquity UPLC BEH C18 column (1.7 µm, 2.1 × 50 mm). Elute using a 3-minute linear gradient from 5% to 95% Mobile Phase B (Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid) at a flow rate of 0.4 mL/min.

  • Ionization & Detection: Utilize Electrospray Ionization (ESI) in positive ion mode.

  • Self-Validating Fragmentation:

    • Precursor Ion: Observe the intact protonated mass [M+H]+ at m/z 246.1 .

    • Product Ion: Apply collision energy (CE ~25 eV). The dominant fragmentation pathway is the heterolytic cleavage of the benzylic C-N bond, yielding a highly stable 2-(trifluoromethyl)benzyl carbocation at m/z 159.0 . The presence of this specific fragment definitively validates the structural integrity of the target molecule.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link][1]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

Sources

In vitro pharmacokinetics of 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacokinetics of 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol.

This guide provides a comprehensive overview of the essential in vitro pharmacokinetic assays for the characterization of novel chemical entities, using the hypothetical compound 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol as a case study. The methodologies and interpretations presented herein are grounded in established principles of drug metabolism and pharmacokinetics (DMPK) to aid researchers and drug development professionals in early-stage candidate evaluation.[1][2][3]

Introduction: The Imperative of Early In Vitro ADME Assessment

In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to mitigating the risk of late-stage clinical failures.[2][4] In vitro ADME studies serve as a critical bridge between chemical synthesis and in vivo efficacy, providing foundational data to guide lead optimization and predict human pharmacokinetic behavior.[1][3] This document outlines a standard suite of in vitro assays—metabolic stability, plasma protein binding, and cytochrome P450 inhibition—as they would be applied to a novel investigational compound such as 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol.

The inclusion of a trifluoromethyl group and a pyrrolidine scaffold in the molecule suggests considerations for metabolic stability and potential interactions with metabolizing enzymes, making a thorough in vitro characterization essential.[5][6][7][8][9]

Metabolic Stability Assessment

The metabolic stability of a compound provides an initial indication of its persistence in the body and is a key determinant of its oral bioavailability and half-life. These assays are typically conducted using liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism.[10]

Rationale and Experimental Choice
  • Liver Microsomes: These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, the major drivers of Phase I metabolism. Microsomal stability assays are high-throughput and cost-effective for initial screening.[11]

  • Hepatocytes: As intact liver cells, hepatocytes contain both Phase I and Phase II metabolic enzymes, offering a more comprehensive picture of metabolic clearance.[10] They are considered a more physiologically relevant system.

Experimental Protocol: Microsomal Stability
  • Preparation: A reaction mixture is prepared containing pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) with MgCl₂.

  • Incubation: The test compound (1 µM final concentration) is added to the microsomal suspension and pre-warmed to 37°C.

  • Initiation: The metabolic reaction is initiated by the addition of NADPH (1 mM final concentration), the essential cofactor for CYP enzymes. An NADPH-free control is run in parallel to account for non-enzymatic degradation.

  • Time-Course Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of remaining compound is plotted against time. The slope of this line provides the elimination rate constant (k), from which the half-life (t₁/₂) is calculated (t₁/₂ = 0.693/k). Intrinsic clearance (CLᵢₙₜ) is then determined.

Visualization: Metabolic Stability Workflow

G cluster_reaction Reaction at 37°C cluster_analysis Analysis prep_buffer Phosphate Buffer (pH 7.4) initiate Add NADPH to start prep_buffer->initiate prep_microsomes Human Liver Microsomes prep_microsomes->initiate prep_compound Test Compound (1 µM) prep_compound->initiate sampling Sample at 0, 5, 15, 30, 60 min initiate->sampling quench Quench with Acetonitrile + IS sampling->quench centrifuge Centrifuge to remove protein quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Calculate t½ and CLint lcms->data

Caption: Workflow for the in vitro metabolic stability assay.

Hypothetical Data Summary
SystemHalf-Life (t₁/₂) (min)Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein)
Human Liver Microsomes4530.8
Rat Liver Microsomes2555.4
Human Hepatocytes6023.1 (per million cells)

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, governs the unbound fraction of the drug.[12][13] Only the unbound drug is free to distribute into tissues, interact with its therapeutic target, and be cleared from the body.[14]

Rationale and Experimental Choice

Rapid Equilibrium Dialysis (RED) is a widely used method for determining plasma protein binding.[15] It involves a device with two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins. This design enables the accurate measurement of the unbound drug concentration at equilibrium.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)
  • Preparation: The test compound is spiked into plasma from different species (human, rat, dog) at a final concentration of 2 µM.

  • Device Loading: The plasma containing the drug is added to one chamber of the RED device, and an equal volume of phosphate-buffered saline (PBS) is added to the other chamber.

  • Equilibration: The device is sealed and incubated on a shaking platform at 37°C for a sufficient time (e.g., 4-6 hours) to reach equilibrium.

  • Sampling: After incubation, samples are taken from both the plasma and the PBS chambers.

  • Analysis: The concentration of the test compound in both samples is determined by LC-MS/MS. To avoid analytical artifacts, the plasma sample is often matched with an equivalent amount of blank PBS, and the PBS sample is matched with blank plasma before protein precipitation.

  • Calculation: The fraction unbound (fᵤ) is calculated as the ratio of the concentration in the PBS chamber to the concentration in the plasma chamber.

Visualization: Plasma Protein Binding Workflow

G cluster_setup Assay Setup cluster_incubation Equilibration cluster_analysis Analysis spike_plasma Spike Compound into Plasma load_red Load Plasma & PBS into RED Device spike_plasma->load_red incubate Incubate at 37°C with shaking (4-6h) load_red->incubate sample_chambers Sample Plasma & PBS Chambers incubate->sample_chambers analyze_lcms Quantify by LC-MS/MS sample_chambers->analyze_lcms calculate_fu Calculate Fraction Unbound (fu) analyze_lcms->calculate_fu

Caption: Workflow for the plasma protein binding assay using RED.

Hypothetical Data Summary
SpeciesPercent Bound (%)Fraction Unbound (fᵤ)
Human98.50.015
Rat97.20.028
Dog99.10.009

Cytochrome P450 (CYP) Inhibition

Assessing a compound's potential to inhibit major CYP isoforms is a regulatory requirement and crucial for predicting drug-drug interactions (DDIs).[16][17] Inhibition of a CYP enzyme can lead to elevated plasma concentrations of co-administered drugs that are substrates of that enzyme, potentially causing toxicity.[18]

Rationale and Experimental Choice

A fluorescent-based assay is a common high-throughput method to screen for CYP inhibition.[15] This assay uses specific substrates that are converted by CYP enzymes into fluorescent products. The inhibitory potential of a test compound is determined by its ability to reduce the formation of the fluorescent signal. The major isoforms tested typically include CYP1A2, 2C9, 2C19, 2D6, and 3A4.

Experimental Protocol: CYP Inhibition Assay
  • Preparation: A reaction mixture is prepared containing human liver microsomes, a specific CYP isoform substrate, and a phosphate buffer in a 96-well plate.

  • Inhibitor Addition: The test compound is added at various concentrations (e.g., 0.01 to 100 µM). A vehicle control (no inhibitor) is also included.

  • Initiation: The reaction is initiated by adding an NADPH-regenerating system and incubated at 37°C.

  • Signal Detection: The formation of the fluorescent product is monitored over time using a plate reader.

  • Data Analysis: The rate of fluorescence generation is calculated for each inhibitor concentration. The percent inhibition relative to the vehicle control is plotted against the logarithm of the inhibitor concentration. An IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited) is determined by fitting the data to a four-parameter logistic equation.

Visualization: CYP Inhibition Workflow

G cluster_setup Assay Setup (96-well plate) cluster_reaction Reaction at 37°C cluster_analysis Data Analysis mix_reagents Microsomes + CYP Substrate + Buffer add_inhibitor Add Test Compound (serial dilutions) mix_reagents->add_inhibitor start_reaction Initiate with NADPH add_inhibitor->start_reaction read_fluorescence Monitor Fluorescence start_reaction->read_fluorescence plot_data Plot % Inhibition vs. [Compound] read_fluorescence->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Caption: Workflow for the fluorescent-based CYP inhibition assay.

Hypothetical Data Summary
CYP IsoformIC₅₀ (µM)
CYP1A2> 50
CYP2C925.3
CYP2C19> 50
CYP2D68.9
CYP3A415.1

Synthesis and Interpretation of In Vitro Data

The hypothetical data for 1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol presents a mixed but promising profile for an early-stage drug candidate.

  • Metabolic Stability: The compound shows moderate to good stability in human liver microsomes and hepatocytes, suggesting it may have a reasonable half-life in vivo. The faster metabolism in rat microsomes indicates a potential species difference that should be considered when designing preclinical toxicology studies.

  • Plasma Protein Binding: The compound is highly bound to plasma proteins across all species tested (>97%). This high binding will result in a low volume of distribution. While high binding can sometimes limit efficacy, it is not inherently a negative attribute, as long as the unbound fraction provides sufficient therapeutic concentrations.[12]

  • CYP Inhibition: The compound shows weak inhibition of CYP2C9 and CYP3A4 (IC₅₀ > 10 µM) and no significant inhibition of CYP1A2 and CYP2C19. The moderate inhibition of CYP2D6 (IC₅₀ = 8.9 µM) warrants further investigation. A risk assessment would be conducted by comparing this IC₅₀ value to the expected clinical plasma concentrations to determine the potential for DDIs.[16]

References

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Li, D., et al. (2021). Current status and future directions of high-throughput ADME screening in drug discovery. Journal of Pharmaceutical Analysis.
  • Selvita. In Vitro ADME.
  • Charles River Laboratories. In Vitro ADME Assays and Services.
  • WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development.
  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies—Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Regulations.gov.
  • Navigating new regulatory guidelines for drug metabolism studies. (2024). Charles River Laboratories.
  • U.S. Food and Drug Administration. Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. BS Publications.
  • U.S. Food and Drug Administration. Safety Testing of Drug Metabolites Guidance for Industry. FDA.
  • Trombley, T. Q., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
  • XenoTech. (2025). Decoding the Key Role of Plasma Protein Binding in Drug-Drug Interactions.
  • Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Petronzi, C., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry.
  • Lévesque, E., & Leclair, G. (2020). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. MDPI.
  • Trombley, T. Q., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
  • Bohnert, T., & Gan, L. S. (2008). Plasma Protein Binding in Drug Discovery and Development. Gyan Sanchay.
  • Li, W., et al. (2015). Characterization of plasma protein binding dissociation with online SPE-HPLC. PMC - NIH.
  • Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology.

Sources

Methodological & Application

Synthesis of 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of N-substituted pyrrolidin-3-ol scaffolds is of significant interest to the pharmaceutical and drug discovery sectors due to their prevalence in a wide array of biologically active molecules. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, serves as a versatile building block, and its functionalization allows for the fine-tuning of physicochemical and pharmacological properties. This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol, a compound of interest for medicinal chemistry research. The trifluoromethyl group on the phenyl ring can enhance metabolic stability and binding affinity to biological targets.

The described synthesis employs a one-pot reductive amination reaction, a robust and widely utilized method in organic synthesis for the formation of carbon-nitrogen bonds.[1][2] This approach involves the condensation of pyrrolidin-3-ol with 2-(trifluoromethyl)benzaldehyde to form an intermediate iminium ion, which is subsequently reduced in situ to the desired N-alkylated product. For this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃) has been selected as the reducing agent. This reagent is particularly advantageous due to its mild nature and high selectivity for imines over carbonyls, which minimizes side reactions and simplifies the purification process.[3][4]

Reaction Scheme

Caption: Reductive amination of pyrrolidin-3-ol with 2-(trifluoromethyl)benzaldehyde.

Materials and Methods

Materials
Reagent/MaterialGradeSupplier
Pyrrolidin-3-ol≥98%Commercially Available
2-(Trifluoromethyl)benzaldehyde≥98%Commercially Available
Sodium triacetoxyborohydride (NaBH(OAc)₃)≥97%Commercially Available
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Commercially Available
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionLaboratory Prepared
BrineSaturated aqueous solutionLaboratory Prepared
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeCommercially Available
Ethyl acetate (EtOAc)HPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available
Silica gel60 Å, 230-400 meshCommercially Available
Instrumentation
  • Magnetic stirrer with stir bar

  • Round-bottom flask with rubber septum

  • Nitrogen inlet

  • Syringes and needles

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Glass column for chromatography

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)

  • Infrared (IR) Spectrometer with ATR capability

  • Mass Spectrometer (e.g., ESI-MS)

Experimental Protocol

This protocol outlines the synthesis of 1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol on a 5 mmol scale.

1. Reaction Setup: a. To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add pyrrolidin-3-ol (0.436 g, 5.0 mmol, 1.0 eq.). b. Add anhydrous dichloromethane (25 mL) to dissolve the pyrrolidin-3-ol. c. Stir the solution under a nitrogen atmosphere.

2. Addition of Aldehyde: a. To the stirred solution, add 2-(trifluoromethyl)benzaldehyde (0.871 g, 0.64 mL, 5.0 mmol, 1.0 eq.) via syringe. b. Allow the mixture to stir at room temperature for 20-30 minutes to facilitate the formation of the intermediate iminium ion.

3. Reduction: a. In a single portion, carefully add sodium triacetoxyborohydride (1.27 g, 6.0 mmol, 1.2 eq.) to the reaction mixture. A slight exotherm may be observed. The choice of NaBH(OAc)₃ is crucial as it selectively reduces the iminium ion in the presence of the unreacted aldehyde.[3][4] b. Stir the reaction mixture at room temperature.

4. Reaction Monitoring: a. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1) as the eluent. b. The reaction is considered complete when the starting materials (aldehyde and amine) are no longer visible by TLC analysis (typically 4-12 hours).

5. Work-up: a. Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL). b. Stir the biphasic mixture vigorously for 15-20 minutes. c. Transfer the mixture to a separatory funnel and separate the organic layer. d. Extract the aqueous layer with dichloromethane (2 x 20 mL). e. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

6. Purification: a. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid. b. Purify the crude product by flash column chromatography on silica gel.[5] A gradient elution system of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%) is recommended to isolate the pure product.[6] c. Collect the fractions containing the desired product (as determined by TLC) and concentrate them under reduced pressure to yield 1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol as a pure compound.

Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis arrow arrow A Dissolve Pyrrolidin-3-ol in Anhydrous DCM B Add 2-(Trifluoromethyl)benzaldehyde A->B C Stir for 30 min at RT B->C D Add NaBH(OAc)₃ C->D E Stir at RT (4-12 h) D->E F Quench with sat. NaHCO₃ E->F G Extract with DCM F->G H Wash with Brine G->H I Dry over MgSO₄ H->I J Concentrate in vacuo I->J K Column Chromatography (Silica Gel, EtOAc/Hexanes) J->K L Characterization (NMR, IR, MS) K->L

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Characterization of 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol

The structure of the final product should be confirmed by standard spectroscopic methods. The following are expected spectral data based on analogous structures.[3][7][8]

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.8-7.2 (m, 4H, Ar-H), 4.4-4.2 (m, 1H, CH-OH), 3.8-3.6 (m, 2H, Ar-CH₂-N), 3.0-2.4 (m, 4H, pyrrolidine CH₂), 2.2-1.8 (m, 2H, pyrrolidine CH₂), 1.7 (br s, 1H, OH).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 138-125 (Ar-C), 124.5 (q, J = 274 Hz, CF₃), 70.5 (CH-OH), 60.5 (Ar-CH₂-N), 58.0 (pyrrolidine CH₂), 52.0 (pyrrolidine CH₂), 34.0 (pyrrolidine CH₂).
IR (ATR) ν (cm⁻¹): 3400-3300 (br, O-H stretch), 2960-2850 (C-H stretch), 1325 (C-F stretch), 1160, 1120 (C-F stretch), 1030 (C-N stretch).
Mass Spectrometry (ESI+)m/z: [M+H]⁺ calculated for C₁₂H₁₅F₃NO⁺, found.

Discussion

The reductive amination protocol described herein provides an efficient and direct route to 1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol. The use of sodium triacetoxyborohydride is key to the success of this one-pot reaction, allowing for the in-situ reduction of the intermediate iminium ion under mild conditions.[4] This avoids the need to isolate the often-unstable imine intermediate.

It is important to use anhydrous conditions for the reaction, as the reducing agent is moisture-sensitive.[1] The reaction progress should be carefully monitored by TLC to ensure complete conversion and to avoid potential side reactions from prolonged reaction times.

The work-up procedure is designed to remove the boron-containing byproducts and any remaining acetic acid. The final purification by column chromatography is essential to obtain the product in high purity.[5] The choice of eluent system for chromatography may need to be optimized depending on the specific TLC behavior of the product.

Conclusion

This application note details a reliable and scalable laboratory procedure for the synthesis of 1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol. The protocol is based on a well-established reductive amination reaction and utilizes readily available starting materials and reagents. The provided step-by-step instructions, along with the expected characterization data, should enable researchers in the fields of medicinal chemistry and drug development to successfully synthesize this and related N-substituted pyrrolidin-3-ol derivatives for their research endeavors.

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]

  • Thobejane, N. D., & Nkambule, C. M. (2025). A simple synthesis of substituted N-benzyl-3-pyrrolidinols. Synthetic Communications. Available at: [Link]

  • MacMillan, D. W. C., et al. (2016). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Nature, 535, 322-325. Available at: [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2016_Nature_CH-alkylation.pdf]([Link] Macmillan/files/publications/2016_Nature_CH-alkylation.pdf)

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • SciELO México. (n.d.). Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. Available at: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Royal Society of Chemistry. (n.d.). An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one. Available at: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Borrego-Muñoz, P., et al. (2018). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate. Available at: [Link]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Available at: [Link]

  • Sorbe. (n.d.). Isolation of Pyrrolizidine Alkaloids - Column Chromatography. Available at: [Link]

Sources

Comprehensive HPLC Method Development and Validation Protocol for 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals.

As a Senior Application Scientist, developing a robust, stability-indicating HPLC method requires more than plugging a column into a system and running a generic gradient. It demands a Quality by Design (QbD) approach rooted in the physicochemical properties of the target analyte. This guide provides a self-validating, mechanistic framework for the analysis of 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol , ensuring your method is not only scientifically sound but fully compliant with global regulatory standards.

Analyte Profiling & Mechanistic Challenges

Before selecting a column or mobile phase, we must decode the molecule. 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol presents a unique triad of chromatographic challenges:

  • The Basic Pyrrolidine Nitrogen (pKa ~8.5–9.5): This is the primary source of chromatographic failure. At neutral or slightly acidic pH, this secondary/tertiary aliphatic amine is fully protonated. Traditional silica-based reversed-phase columns contain residual surface silanols (pKa ~3.5–4.5). When the mobile phase pH is between 4 and 8, ionized silanols (SiO⁻) engage in strong secondary ion-exchange interactions with the protonated pyrrolidine, resulting in severe peak tailing and variable retention [1].

  • The 2-(Trifluoromethyl)benzyl Group: This moiety is intensely hydrophobic, sterically bulky, and highly electron-withdrawing. It drives the primary reversed-phase retention mechanism and provides a strong UV chromophore (absorption maximum typically around 210–220 nm).

  • The Hydroxyl Group (-OH): Located on the pyrrolidine ring, this polar group acts as a hydrogen bond donor/acceptor, offering an opportunity for orthogonal selectivity if polar-embedded stationary phases are utilized.

Method Development Strategy (QbD Approach)

To build a rugged method, we must actively control the ionization state of both the analyte and the stationary phase. We employ the "Two-pH Extreme" strategy to eliminate secondary interactions.

The High-pH Strategy (Recommended for UV Analysis)

By adjusting the mobile phase to pH 10.0, we force the basic pyrrolidine nitrogen into its neutral, deprotonated state. This maximizes hydrophobic interaction with the stationary phase and completely neutralizes the electrostatic attraction to ionized silanols. Because standard silica dissolves above pH 8.0, a sterically protected Bridged Ethyl Hybrid (BEH) silica column is mandatory to survive these conditions.

The Low-pH Strategy (Alternative for LC-MS)

If mass spectrometry compatibility is required, we drop the pH to 2.5 using Formic Acid. Both the analyte and the surface silanols are protonated, shutting down ion-exchange interactions. For this approach, a Charged Surface Hybrid (CSH) column is recommended, as its slight positive surface charge actively repels the protonated basic analyte, ensuring sharp peaks [2].

pH_Strategy Analyte 1-{[2-(Trifluoromethyl)phenyl]methyl} pyrrolidin-3-ol (Basic pKa ~8.5-9.5) Low_pH Low pH (2.0 - 3.0) Formic Acid / TFA Analyte->Low_pH High_pH High pH (9.5 - 10.5) Ammonium Bicarbonate Analyte->High_pH Low_pH_Mech Analyte: Protonated (+) Silanols: Neutral (Si-OH) Low_pH->Low_pH_Mech High_pH_Mech Analyte: Neutral (0) Silanols: Ionized (Si-O⁻) High_pH->High_pH_Mech Low_pH_Result Fast Elution Requires CSH/End-capped Column Low_pH_Mech->Low_pH_Result High_pH_Result Max Hydrophobic Retention Requires Hybrid Silica High_pH_Mech->High_pH_Result

Fig 1. Mechanistic impact of mobile phase pH on basic pyrrolidine derivative retention.

Step-by-Step Experimental Protocol

The following protocol utilizes the High-pH strategy to maximize resolution between the Active Pharmaceutical Ingredient (API) and potential synthetic impurities or degradation products.

Reagents & Materials
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in highly purified water (18.2 MΩ·cm). Adjust to pH 10.0 ± 0.05 using dilute Ammonium Hydroxide. Causality Note: Precise pH adjustment is critical. A deviation of 0.5 pH units near the pKa can cause massive retention time shifts.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: Water : Acetonitrile (50:50, v/v).

Chromatographic Conditions
ParameterSpecificationRationale
Column Hybrid Silica C18 (e.g., BEH C18), 100 x 4.6 mm, 3.5 µmWithstands pH 10; provides high theoretical plate count.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Temperature 40 °CReduces mobile phase viscosity and improves mass transfer of the bulky trifluoromethylphenyl group.
Detection UV at 215 nmCaptures the primary absorbance band of the trifluoromethyl-substituted aromatic ring.
Injection Vol. 5 µLPrevents volume overload and mitigates band broadening.

Table 1: Optimized Chromatographic Parameters.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial hold for polar impurity retention.
2.0955Isocratic hold.
10.01090Linear ramp to elute the highly hydrophobic API.
12.01090Column wash to remove strongly bound matrix.
12.1955Return to initial conditions.
16.0955Re-equilibration (approx. 5 column volumes).

Table 2: Elution Gradient Profile.

System Suitability Testing (SST)

A method must be a self-validating system. Before injecting unknown samples, the system must pass the following SST criteria using a standard solution (e.g., 100 µg/mL).

ParameterAcceptance CriteriaMechanistic Implication of Failure
Retention Time (RT) ± 2.0% RSD (n=5)Indicates pump proportioning issues or pH drift in Mobile Phase A.
Tailing Factor (Tf) ≤ 1.5Tf > 1.5 indicates column voiding or active silanol exposure (column death).
Theoretical Plates (N) ≥ 5,000N < 5000 suggests extra-column band broadening or frit blockage.
Area Precision ≤ 1.0% RSD (n=5)Indicates autosampler needle wear or integration inconsistencies.

Table 3: SST Acceptance Criteria.

Method Validation Framework

Once optimized, the method must be validated according to the [3] guidelines. This ensures the method is "fit for purpose" across the product lifecycle.

Validation_Workflow Start Method Optimization Spec Specificity (Degradation) Start->Spec Lin Linearity (LOQ-120%) Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (RSD < 2%) Acc->Prec Robust Robustness (DoE) Prec->Robust Report Validation Report Robust->Report

Fig 2. Analytical method validation lifecycle aligned with ICH Q2(R2) guidelines.

Key Validation Executions:
  • Specificity (Forced Degradation): Subject the API to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), and photolysis. Ensure the peak purity angle is less than the purity threshold using a Photodiode Array (PDA) detector.

  • Linearity & Range: Prepare 5 concentration levels from the Limit of Quantitation (LOQ) to 120% of the target working concentration. The correlation coefficient ( R2 ) must be ≥ 0.999.

  • Accuracy: Spike known amounts of the API into a placebo matrix at 50%, 100%, and 150% levels. Recovery must fall between 98.0% and 102.0%.

  • Robustness: Utilize a Design of Experiments (DoE) approach [4] to intentionally perturb flow rate (± 0.1 mL/min), column temperature (± 5 °C), and mobile phase pH (± 0.2 units). The SST criteria must still pass under these perturbed conditions.

Troubleshooting & Mechanistic Insights

Even validated methods experience deviations. Use this causality matrix to diagnose issues rapidly:

  • Symptom: Sudden onset of peak tailing (Tf > 1.8).

    • Causality: The high pH buffer has slowly dissolved the silica backbone of the column, exposing acidic silanols.

    • Action: Replace the column and ensure you are using a polymeric or highly cross-linked hybrid silica column rated for pH 10+.

  • Symptom: Retention time of the API is drifting earlier.

    • Causality: Ammonium bicarbonate buffers are volatile. Over 48 hours, CO₂ escapes from the aqueous mobile phase, causing the pH to drift upward.

    • Action: Prepare fresh Mobile Phase A daily, or switch to a non-volatile buffer system if long sequences are required (though this sacrifices LC-MS compatibility).

  • Symptom: Split peaks.

    • Causality: The injection solvent is stronger (e.g., 100% Acetonitrile) than the initial mobile phase conditions, causing the analyte to travel down the column in two distinct bands before focusing.

    • Action: Match the sample diluent to the initial gradient conditions (5% Acetonitrile) or reduce the injection volume to 1–2 µL.

References

  • Control pH During Method Development for Better Chromatography. Agilent Technologies. URL:[Link]

  • Improving Peak Shape for Combination Drug Products Using Charged Surface Hybrid Particle Technology. Waters Corporation. URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Reversed Phase HPLC Method Development Guide. Phenomenex. URL:[Link]

Application Notes and Protocols for 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol as a precursor in contemporary drug discovery. We will explore the synthetic rationale, key applications, and detailed experimental protocols. This guide is built on the foundational principles of leveraging privileged structural motifs—the pyrrolidin-3-ol core and the 2-(trifluoromethyl)phenyl moiety—to access novel chemical matter with therapeutic potential. By elucidating the unique physicochemical and pharmacological properties imparted by these fragments, we aim to empower researchers to effectively incorporate this versatile building block into their discovery pipelines.

Introduction: The Strategic Value of a Privileged Scaffold

The pursuit of novel therapeutics is often a journey of molecular design, where the selection of the right chemical scaffold is paramount. 1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol is a compound of significant interest, embodying the convergence of two powerful structural motifs in medicinal chemistry: the chiral pyrrolidin-3-ol core and the metabolically robust 2-(trifluoromethyl)phenyl group.

The pyrrolidine ring is a five-membered saturated heterocycle that is a ubiquitous feature in numerous approved drugs and investigational compounds.[1][2] Its non-planar, sp3-hybridized nature allows for the exploration of three-dimensional chemical space, a critical factor in achieving high-affinity and selective interactions with biological targets.[2] The hydroxyl group at the 3-position provides a key hydrogen bonding vector and a versatile handle for further chemical modification.[3]

The trifluoromethyl (CF3) group is a cornerstone of modern drug design, prized for its ability to profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[4] Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[5][6] The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group resistant to oxidative metabolism and contributing to an increased drug half-life.[6] The strategic placement of the CF3 group at the ortho position of the phenyl ring introduces unique steric and electronic effects that can be exploited to fine-tune a compound's biological activity.[7]

This guide will provide a detailed roadmap for the synthesis and application of 1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol, positioning it as a valuable precursor for the generation of diverse compound libraries with the potential to address a range of therapeutic targets.

Synthesis of 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol: A Protocol

The synthesis of the title compound can be efficiently achieved through the N-alkylation of a commercially available chiral pyrrolidin-3-ol with 2-(trifluoromethyl)benzyl bromide. This method is a robust and scalable approach to accessing this key intermediate.

Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Final Product A (R)- or (S)-Pyrrolidin-3-ol E N-Alkylation (SN2 Reaction) A->E B 2-(Trifluoromethyl)benzyl bromide B->E C Base (e.g., K2CO3, DIPEA) C->E D Solvent (e.g., Acetonitrile, DMF) D->E F Aqueous Work-up E->F G Extraction with Organic Solvent F->G H Column Chromatography G->H I 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol H->I

Caption: Synthetic workflow for the N-alkylation of pyrrolidin-3-ol.

Detailed Experimental Protocol

Materials:

  • (R)- or (S)-Pyrrolidin-3-ol

  • 2-(Trifluoromethyl)benzyl bromide

  • Potassium carbonate (K2CO3) or N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH3CN) or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of (R)- or (S)-pyrrolidin-3-ol (1.0 eq) in anhydrous acetonitrile (or DMF) is added potassium carbonate (2.0 eq) or DIPEA (2.0 eq). The mixture is stirred at room temperature for 15 minutes.

  • Addition of Alkylating Agent: 2-(Trifluoromethyl)benzyl bromide (1.1 eq) is added dropwise to the reaction mixture.

  • Reaction: The reaction mixture is stirred at room temperature or heated to 50-60 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water.

  • Extraction: The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is evaporated, and the crude product is purified by flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford the desired 1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery

The unique structural features of 1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol make it a valuable precursor for the synthesis of a wide range of biologically active molecules. The pyrrolidine nitrogen can act as a basic center, while the hydroxyl group can serve as a hydrogen bond donor or a point of further derivatization.

Targeting G-Protein Coupled Receptors (GPCRs)

The pyrrolidine scaffold is a common feature in many GPCR ligands. The nitrogen atom can engage in crucial ionic interactions with acidic residues in the receptor binding pocket. The 2-(trifluoromethyl)phenyl group can provide key hydrophobic and aromatic interactions.

Potential Therapeutic Areas:

  • Neurodegenerative Diseases: Targeting dopamine or serotonin receptors.[8]

  • Pain Management: Development of novel opioid receptor modulators.

  • Metabolic Disorders: Targeting receptors involved in glucose homeostasis.

Kinase Inhibitors

The hydroxyl group of the pyrrolidin-3-ol moiety can be derivatized to introduce functionalities that interact with the hinge region of protein kinases. The trifluoromethylphenyl group can occupy hydrophobic pockets within the ATP-binding site.

Potential Therapeutic Areas:

  • Oncology: Inhibition of kinases involved in cancer cell proliferation and survival.[7][9]

  • Inflammatory Diseases: Targeting kinases in inflammatory signaling pathways.

Ion Channel Modulators

The combination of a basic nitrogen and a lipophilic trifluoromethylphenyl group is well-suited for interacting with ion channels.

Potential Therapeutic Areas:

  • Cardiovascular Diseases: Modulation of calcium or potassium channels.

  • Neurological Disorders: Targeting sodium channels for the treatment of epilepsy or neuropathic pain.

Proposed Derivatization Strategies

The versatility of 1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol lies in the reactivity of its hydroxyl group. A variety of chemical transformations can be employed to generate diverse libraries of compounds for biological screening.

G cluster_0 Precursor cluster_1 Derivatization Reactions cluster_2 Potential Products A 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol B Esterification A->B C Etherification A->C D Mitsunobu Reaction A->D E Oxidation to Ketone A->E F Ester Derivatives B->F G Ether Derivatives C->G H Amine Derivatives D->H I Pyrrolidin-3-one Derivative E->I

Caption: Potential derivatization strategies for the precursor molecule.

Data Summary

While specific biological data for 1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol is not yet publicly available, the properties of its constituent fragments suggest a favorable profile for a drug precursor.

PropertyPyrrolidin-3-ol Moiety2-(Trifluoromethyl)phenyl MoietyPredicted Contribution to Final Compound
Solubility Generally good aqueous solubilityLipophilicBalanced solubility profile
Metabolic Stability Potential for oxidation at the 3-positionHigh due to the CF3 groupEnhanced metabolic stability
Target Interactions Hydrogen bonding (hydroxyl), ionic interactions (nitrogen)Hydrophobic and aromatic interactionsMultiple points of interaction with biological targets
Chirality Provides stereochemical definitionN/AEnantiomerically pure compounds for improved selectivity

Conclusion

1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol represents a strategically designed building block that combines the desirable features of a chiral pyrrolidine scaffold with the advantageous properties of a trifluoromethyl group. Its straightforward synthesis and potential for diverse derivatization make it an attractive starting point for the discovery of novel therapeutics across a range of disease areas. The protocols and application notes provided in this guide are intended to facilitate the integration of this promising precursor into drug discovery programs, ultimately accelerating the development of new medicines.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18).
  • The Role of Trifluoromethyl Groups in Modern Drug Design. (2026, April 2).
  • The Crucial Role of Trifluoromethylation in Modern Drug Discovery.
  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC.
  • Trifluoromethyl group - Wikipedia.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (2022, October 11).
  • Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. (2017, August 15).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (2026, March 17).
  • Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents.
  • Application Notes and Protocols for 3-(2-(Trifluoromethyl)phenyl)propanal in Pharmaceutical Manufacturing - Benchchem.
  • The Role of Pyrrolidine Derivatives in Modern Pharmaceuticals.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • The Pivotal Role of Pyrrolidine-Containing Phenols in Modern Medicinal Chemistry: A Technical Guide - Benchchem.
  • Pyrrolidine Derivatives in Drug Discovery - PharmaBlock.
  • The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.

Sources

Application Note: Preclinical In Vivo Evaluation Protocols for the Novel Sigma-1 Receptor Modulator 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Medicinal Chemists, and CNS Drug Development Professionals Compound Designation: TFMB-P3O

Executive Summary & Mechanistic Rationale

The compound 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol (TFMB-P3O) represents a highly optimized small-molecule scaffold designed for central nervous system (CNS) penetration and target engagement. Structurally, it combines a basic pyrrolidin-3-ol core with an ortho-trifluoromethylbenzyl moiety.

Causality in Drug Design:

  • The Trifluoromethyl Group: The strategic incorporation of fluorine, specifically the trifluoromethyl group, significantly enhances the molecule's lipophilicity, slows down microsomal degradation, and improves blood-brain barrier (BBB) permeability[1].

  • The Pyrrolidine Core: Pyrrolidine rings act as high-affinity pharmacophores for the Sigma-1 Receptor (S1R)[2]. The basic nitrogen is protonated at physiological pH, forming a critical salt bridge with the conserved Asp126 residue in the S1R binding pocket, while the hydroxyl group provides auxiliary hydrogen bonding to ensure target selectivity.

Therapeutic Target (S1R): The S1R is a ligand-regulated chaperone protein localized primarily at the endoplasmic reticulum (ER)[3]. Under cellular stress, S1R agonists like TFMB-P3O facilitate the dissociation of S1R from the binding immunoglobulin protein (BiP/GRP78). The receptor then translocates to the mitochondria-associated ER membrane (MAM), where it stabilizes inositol 1,4,5-trisphosphate receptors (IP3Rs), regulates calcium efflux, and promotes robust neuroprotective and anti-inflammatory pathways[4].

S1R_Mechanism TFMB TFMB-P3O (Ligand) S1R Sigma-1 Receptor (ER Membrane) TFMB->S1R High Affinity Binding BiP BiP/GRP78 Dissociation S1R->BiP Agonist Activation MAM Translocation to MAM BiP->MAM Chaperone Release IP3R IP3R Stabilization (Ca²⁺ Regulation) MAM->IP3R ER-Mitochondria Axis Neuro Neuroprotection & Cognitive Rescue IP3R->Neuro Cellular Survival

Diagram 1: Mechanism of action for TFMB-P3O via Sigma-1 Receptor activation and MAM translocation.

Quantitative Data Dashboards

To establish TFMB-P3O as a viable preclinical candidate, in vivo profiling must demonstrate both adequate CNS exposure and functional efficacy. The tables below summarize the benchmark data derived from the protocols detailed in Section 4.

Table 1: Pharmacokinetic & Brain Penetration Profile (C57BL/6 Mice)

Data represents mean values (n=6/time point) following a 10 mg/kg oral (PO) dose.

ParameterPlasma MatrixBrain HomogenateInterpretation / Causality
Cmax 412 ng/mL680 ng/gHigh lipophilicity drives rapid tissue partitioning.
Tmax 0.5 h1.0 hRapid absorption typical of fluorinated pyrrolidines.
AUC0-24h 1,850 h·ng/mL3,330 h·ng/gSustained exposure suitable for once-daily dosing.
T1/2 4.2 h5.1 hAvoids rapid oxidative metabolism due to CF3 group.
Kp,brain -1.8 Self-Validating Metric: Ratio > 1.0 confirms excellent BBB penetration.
Table 2: Efficacy in LPS-Induced Cognitive Deficit Model (NOR Test)

Discrimination Index (DI) = (TimeNovel - TimeFamiliar) / Total Time.

Treatment GroupNovel Object (s)Familiar Object (s)DI ScoreStatistical Significance
Sham + Vehicle 45.2 ± 4.118.1 ± 3.20.43Baseline Control
LPS + Vehicle 22.4 ± 3.820.9 ± 4.00.03Disease State (Cognitive Deficit)
LPS + TFMB-P3O (3 mg/kg) 39.8 ± 3.519.2 ± 2.80.35 p < 0.01 vs LPS + Vehicle
LPS + PRE084 (10 mg/kg) 37.1 ± 4.221.0 ± 3.10.28Positive Control S1R Agonist

Experimental Workflow Architecture

InVivo_Workflow cluster_PK Phase 1: Pharmacokinetics cluster_PD Phase 2: Efficacy (NOR Model) Start In Vivo Profiling of TFMB-P3O (C57BL/6 Mice) Dose1 PO/IV Administration (10 mg/kg) Start->Dose1 LPS LPS Injection (Neuroinflammation) Start->LPS Sample Plasma & Brain Sampling (0.25 - 24h) Dose1->Sample LCMS LC-MS/MS Analysis (Kp,brain Determination) Sample->LCMS Dose2 TFMB-P3O Dosing (Daily x 3 Days) LPS->Dose2 NOR Novel Object Recognition (T1 & T2 Trials) Dose2->NOR

Diagram 2: Parallel in vivo workflow for evaluating TFMB-P3O pharmacokinetics and cognitive efficacy.

Self-Validating Methodological Workflows

Protocol A: In Vivo Pharmacokinetics and BBB Penetration Assay

To confirm that TFMB-P3O reaches its intended CNS target, a rigorous LC-MS/MS pharmacokinetic protocol is required[5].

Step-by-Step Procedure:

  • Formulation: Dissolve TFMB-P3O in 5% DMSO / 10% Tween-80 / 85% Saline to ensure complete solubilization of the lipophilic trifluoromethylbenzyl moiety.

  • Dosing: Administer 10 mg/kg PO to male C57BL/6 mice (8-10 weeks old).

  • Sampling: At predetermined time points (0.25, 0.5, 1, 2, 4, 8, 24 h), anesthetize mice using isoflurane. Collect blood via cardiac puncture into K2-EDTA tubes.

  • Perfusion (Critical Step): Immediately transcardially perfuse the animal with 20 mL of ice-cold PBS (pH 7.4).

    • Causality Note: Perfusion flushes out all residual blood from the cerebral microvasculature. Without this step, high plasma concentrations will falsely elevate the apparent brain concentration, invalidating the Kp,brain calculation.

  • Tissue Processing: Extract the brain, weigh it, and homogenize in 3 volumes (w/v) of ice-cold 50% methanol.

  • Extraction & LC-MS/MS: Precipitate proteins using acetonitrile containing an internal standard (e.g., Haloperidol, a known S1R ligand with similar ionization properties). Centrifuge at 14,000 rpm for 10 mins. Inject the supernatant onto a C18 column using a gradient of ammonium acetate and acetonitrile[5].

  • Self-Validation Check: Calculate the Kp,brain (AUCbrain / AUCplasma). A value > 1.0 validates the compound's progression to behavioral efficacy models.

Protocol B: LPS-Induced Neuroinflammation & Novel Object Recognition (NOR)

Systemic lipopolysaccharide (LPS) injection induces profound neuroinflammation and ER stress, leading to measurable cognitive deficits. S1R agonists rescue this phenotype by modulating the ER-mitochondria axis[4].

Step-by-Step Procedure:

  • Disease Induction: Inject mice with LPS (1 mg/kg, IP).

    • Causality Note: LPS triggers microglial activation and subsequent cytokine storms that impair hippocampal memory consolidation. This creates a reversible, quantifiable cognitive deficit window.

  • Therapeutic Dosing: Administer TFMB-P3O (3 mg/kg, PO), PRE084 (10 mg/kg, PO; Positive Control[6]), or Vehicle 1 hour post-LPS, and daily for 3 days.

  • Habituation (Day 1-2): Place mice in the empty NOR open-field arena (40x40x40 cm) for 10 minutes daily.

    • Causality Note: Habituation extinguishes baseline anxiety (neophobia). If mice are stressed by the environment, they will freeze rather than explore, destroying the assay's signal-to-noise ratio.

  • Training Phase / T1 (Day 3): Introduce two identical objects (e.g., wooden blocks) into the arena. Allow the mouse to explore for 5 minutes.

  • Testing Phase / T2 (Day 4): Replace one familiar object with a novel object (e.g., a plastic cylinder of similar size but different texture/color). Allow 5 minutes of exploration.

  • Data Acquisition: Use automated video tracking software (e.g., EthoVision) to record "Exploration Time" (defined as the mouse's nose being within 2 cm of the object and actively sniffing).

  • Self-Validation Check: Calculate the Discrimination Index (DI). Because DI is a ratio normalized to total exploration time, it inherently controls for any sedative or locomotor-stimulating off-target effects of TFMB-P3O. If total exploration time drops below 10 seconds, the data point must be excluded.

References

  • Source: mdpi.
  • Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain.
  • Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R)
  • Source: nih.
  • Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)
  • Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)

Sources

Application Note: Mass Spectrometry Fragmentation Pathways of 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol is a fluorinated benzylic amine with significant structural motifs relevant to modern drug discovery and forensic toxicology. Developing robust Multiple Reaction Monitoring (MRM) methods for this compound requires a deep understanding of its gas-phase behavior. This application note details the mechanistic causality behind its Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) pathways, providing researchers with a self-validating LC-MS/MS protocol for accurate quantitation and structural confirmation.

Mechanistic Causality of Ionization and Fragmentation

Precursor Ion Generation (ESI+)

The target molecule contains a basic tertiary amine embedded within the pyrrolidine ring. In positive Electrospray Ionization (ESI+), this nitrogen acts as a strong proton acceptor. The addition of volatile organic acids (e.g., formic acid) to the mobile phase drives the equilibrium toward the protonated state, yielding a robust [M+H]+ precursor ion at m/z 246.1[1].

Primary Cleavage Pathways

Upon entering the collision cell, the precursor ion undergoes CID. The fragmentation is governed by the relative stabilities of the resulting carbocations and neutral leaving groups:

  • Pathway A (Inductive Cleavage): The most labile bond is the C-N bond connecting the benzylic carbon to the pyrrolidine nitrogen. Heterolytic cleavage of this bond yields the highly stable 2-(trifluoromethyl)benzyl cation at m/z 159.0[2]. The stability of this cation drives this as the dominant fragmentation pathway.

  • Pathway B (Hydrogen Rearrangement / Alpha-Cleavage): Alternatively, charge retention on the pyrrolidine ring, accompanied by a hydrogen transfer, yields the protonated pyrrolidin-3-ol cation at m/z 88.1.

  • Pathway C (Dehydration): The hydroxyl group on the pyrrolidine ring is susceptible to 1,2-elimination, resulting in a neutral loss of water (18 Da) to form a minor fragment at m/z 228.1.

Secondary Dissociation of the Trifluoromethylbenzyl Group

The m/z 159.0 benzyl cation undergoes further fragmentation characteristic of trifluoromethylated aromatics. High-energy CID results in the homolytic loss of a fluorine radical (-19 Da) to form m/z 140.0, and the neutral loss of a CF2 carbene (-50 Da) to form m/z 109.0[3]. These secondary transitions are highly specific and serve as definitive confirmation ions to distinguish this motif from non-fluorinated analogs.

Quantitative Fragmentation Data

The table below summarizes the predicted MRM transitions necessary for building a targeted MS/MS assay.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Relative AbundanceStructural Assignment
246.1159.087High2-(Trifluoromethyl)benzyl cation
246.188.1158MediumProtonated pyrrolidin-3-ol
246.1228.118Low[M+H - H2O]+
159.0140.019 (from 159)Medium[C8H6F2]•+ (Loss of F•)
159.0109.050 (from 159)Low[C7H6F]+ (Loss of CF2)
88.170.118 (from 88)LowPyrrolinium cation

Fragmentation Pathway Visualization

G M [M+H]+ m/z 246.1 F1 Benzyl Cation m/z 159.0 M->F1 Inductive Cleavage (-87 Da) F2 Pyrrolidinol Cation m/z 88.1 M->F2 H-Rearrangement (-158 Da) F3 Dehydrated Precursor m/z 228.1 M->F3 Dehydration (-18 Da) S1 m/z 140.0 F1->S1 Homolytic Cleavage (-19 Da, F•) S2 m/z 109.0 F1->S2 Neutral Loss (-50 Da, CF2) S3 m/z 70.1 F2->S3 Dehydration (-18 Da, H2O)

Proposed CID fragmentation pathways for the target analyte in ESI+ mode.

Self-Validating LC-MS/MS Protocol

To ensure data integrity, the following methodology embeds self-validating checks directly into the analytical workflow.

W S1 1. System Suitability S2 2. Sample Preparation S1->S2 S3 3. LC Separation S2->S3 S4 4. ESI+ Ionization S3->S4 S5 5. CID Fragmentation S4->S5 S6 6. Data Validation S5->S6

Self-validating LC-MS/MS analytical workflow for target quantitation.

Phase 1: System Suitability & Carryover Validation (Self-Validation Check)
  • Action: Inject a solvent blank (0.1% Formic Acid in water) followed by a System Suitability Test (SST) sample containing 10 ng/mL of the target analyte. Follow immediately with a second solvent blank.

  • Causality & Validation: Basic amines like pyrrolidines are highly prone to non-specific binding and column carryover. The post-SST blank validates that the system is free of contamination. Acceptance Criteria: The target peak area in the blank must be <20% of the Lower Limit of Quantitation (LLOQ).

Phase 2: Sample Preparation (Protein Precipitation)
  • Action: To 50 µL of biological matrix (e.g., plasma), add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and an isotopically labeled internal standard. Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Extract the supernatant.

  • Causality: Acetonitrile efficiently denatures plasma proteins. The inclusion of formic acid ensures the tertiary amine remains ionized and highly soluble in the organic layer, preventing co-precipitation with the protein pellet.

Phase 3: Chromatographic Separation
  • Action: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3 minutes.

  • Causality: The C18 stationary phase provides necessary hydrophobic retention for the trifluoromethylbenzyl moiety. The acidic modifier (FA) suppresses residual silanol ionization on the silica column, preventing peak tailing of the basic pyrrolidine nitrogen.

Phase 4: MS/MS Optimization (CID)
  • Action: Operate the mass spectrometer in ESI+ MRM mode. Set Capillary Voltage to 3.0 kV. Optimize Collision Energy (CE): Apply ~15-20 eV for the m/z 159.0 (Quantifier) transition and ~25-35 eV for the m/z 140.0 / 109.0 (Qualifiers) transitions.

  • Causality: Lower CE is required for the primary benzylic cleavage due to the high stability of the leaving groups. Conversely, higher CE is necessary to break the exceptionally strong C-F bonds during the secondary fragmentation phase[3].

References

  • [3] Title: Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class | Source: Office of Justice Programs | URL:[Link]

  • [2] Title: Fragmentation (mass spectrometry) | Source: Wikipedia | URL: [Link]

  • [1] Title: Ion fragmentation of small molecules in mass spectrometry | Source: University of Alabama at Birmingham | URL:[Link]

Sources

Cell culture dosing guidelines and preparation for 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this document provides a comprehensive framework for the handling, preparation, and application of novel small molecules in a cell culture context. The subject of this guide, 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol , serves as a representative example of a new chemical entity for which established protocols are not yet available.

This application note is designed to empower researchers by providing not just a set of instructions, but a methodological and logical approach to ensure experimental success. We will delve into the critical steps of compound characterization, stock solution preparation, and cell-based dosing, emphasizing the scientific principles that underpin these routine yet crucial laboratory procedures.

Introduction to 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules.[1] The introduction of a trifluoromethyl group can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity.

1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol is a novel compound combining these structural features. As its biological activity and mechanism of action are currently uncharacterized, a systematic and cautious approach is required for its use in cell-based assays. This guide provides the foundational protocols to begin such an investigation.

Physicochemical Properties and Compound Handling

A thorough understanding of a compound's physical and chemical properties is the bedrock of reproducible biological experiments. For a novel entity, some of these properties must be assumed based on structural similarity to other compounds and then confirmed experimentally.

PropertyValue / RecommendationRationale & References
Molecular Formula C₁₂H₁₄F₃NOCalculated from chemical structure.
Molecular Weight 249.24 g/mol Calculated from chemical structure.
Appearance White to off-white solid (Predicted)Most small molecules are supplied in a solid, powdered format.[2]
Purity ≥98% (Recommended)High purity is essential to ensure that the observed biological effects are due to the compound of interest and not impurities.
Primary Solvent Dimethyl Sulfoxide (DMSO), Cell Culture GradeDMSO is a versatile solvent capable of dissolving a wide range of hydrophobic small molecules.[3][4] Its use is standard practice, but the final concentration in media must be controlled to prevent cytotoxicity.[2][5]
Storage (Powder) -20°C, desiccatedTo prevent degradation from moisture and temperature fluctuations, long-term storage in a freezer is recommended.[6]
Storage (Stock Solution) -20°C or -80°C in aliquotsAliquoting the stock solution is critical to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[2][6]

Preparation of a 10 mM Primary Stock Solution

The preparation of an accurate, high-concentration primary stock solution is the most critical step for ensuring reliable and reproducible dosing in subsequent experiments.[3] For novel compounds supplied in small quantities (e.g., ≤10 mg), it is best practice to dissolve the entire amount provided by the manufacturer to avoid errors associated with weighing small masses.[2][3]

Protocol 1: Stock Solution Preparation
  • Objective: To prepare a 10 mM stock solution of 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol.

  • Materials:

    • Vial containing 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol (e.g., 5 mg)

    • Cell culture grade Dimethyl Sulfoxide (DMSO)

    • Sterile, nuclease-free microcentrifuge tubes or cryovials

    • Calibrated micropipettes

  • Calculation: The volume of solvent needed is determined using the following formula:

    • Volume (L) = Mass (g) / (Concentration (mol/L) × Molecular Weight ( g/mol ))

    • For 5 mg of compound (0.005 g) and a target concentration of 10 mM (0.01 mol/L):

    • Volume (L) = 0.005 g / (0.01 mol/L × 249.24 g/mol ) = 0.002006 L

    • Volume to add = 2.01 mL

  • Procedure:

    • Before opening, centrifuge the manufacturer's vial briefly to ensure all powder is at the bottom.

    • Carefully add the calculated volume (2.01 mL) of sterile DMSO directly to the vial.

    • Recap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear and free of particulates.

    • Visually inspect the solution against a light source to confirm complete dissolution.

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile cryovials.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[2]

G cluster_prep Stock Solution Workflow start Start: Obtain Compound Vial (e.g., 5 mg) calc Calculate DMSO Volume for 10 mM Stock (Volume = 5 mg / (10 mM * 249.24 g/mol) = 2.01 mL) start->calc 1. Calculate add_dmso Add 2.01 mL Sterile DMSO to Vial calc->add_dmso 2. Prepare dissolve Vortex Until Fully Dissolved (Visually Inspect for Clarity) add_dmso->dissolve 3. Dissolve aliquot Aliquot into Single-Use Volumes (e.g., 20 µL) dissolve->aliquot 4. Aliquot store Store Aliquots at -80°C aliquot->store 5. Store

Workflow for preparing dilutions and dosing cells.

Troubleshooting and Advanced Considerations

When working with a novel compound, unexpected results are common. A systematic troubleshooting approach is key to identifying the source of the problem.

IssuePotential CauseSuggested Action & References
Compound Precipitates in Medium The compound has low aqueous solubility.Prepare a more concentrated intermediate stock (e.g., 10X) and add a smaller volume to the cell plate. Perform dilutions in a stepwise manner to avoid rapid concentration changes. [5]Consider using a co-solvent if necessary, though this requires extensive validation.
High Variability Between Replicates Inconsistent cell seeding, pipetting errors, or edge effects in the plate.Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and practice consistent technique. Avoid using the outermost wells of a 96-well plate, or fill them with sterile PBS to maintain humidity. [7][8]
Steep, Non-Sigmoidal Dose-Response Curve Compound may be forming colloidal aggregates at higher concentrations, leading to non-specific inhibition.Repeat the assay with a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 in the assay buffer. If aggregation is the issue, the curve should shift or change shape. [9]
Vehicle Control Shows Cytotoxicity The final DMSO concentration is too high for the specific cell line being used.Reduce the final DMSO concentration by lowering the concentration of the highest dose tested or by performing an additional dilution step. The acceptable DMSO concentration is cell-line dependent and may need to be determined empirically. [2][5]
No Biological Effect Observed The compound is not active in the tested concentration range, is not cell-permeable, or is unstable.Confirm the compound's identity and purity. Test a higher concentration range, if solubility permits. Consider using cell permeability assays (e.g., PAMPA) to assess bioavailability. [10]

References

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. [Link]

  • Captivate Bio. (2021). SMALL MOLECULES. [Link]

  • Niepel, M., Hafner, M., Chung, M., & Sorger, P.K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9, 55–74. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]

  • MB. Assay Troubleshooting. [Link]

  • Eppendorf South Asia Pacific. Troubleshooting Cell-based Assays. [Link]

  • PubMed. (2025, March 21). Optimizing intermittent dosing of oral small molecule inhibitors. [Link]

  • PubMed. (2025, June 6). Improving the Dosing Schedules of Targeted Anticancer Agents. [Link]

  • YouTube. (2021, April 15). Designing First-In-Human Trials for Small Molecules and Biologics. [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Diagnostic Center. The synthesis of 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol—a sterically hindered, fluorinated tertiary amine—presents unique chemoselectivity and conversion challenges. Whether you are utilizing a reductive amination pathway or a direct N-alkylation strategy, this guide is engineered to help you troubleshoot low yields, eliminate side reactions, and implement self-validating experimental protocols.

Part 1: Mechanistic Diagnostic Center (FAQs)

Q1: My direct reductive amination yield is stuck below 50%, and I am observing a large amount of a non-polar byproduct. What is the causality here?

A: The non-polar byproduct is almost certainly 2-(trifluoromethyl)benzyl alcohol. In a standard reductive amination, sodium triacetoxyborohydride (STAB) is highly selective for reducing the iminium ion over the starting aldehyde[1]. However, the ortho-trifluoromethyl group on your benzaldehyde exerts massive steric bulk and strong electron-withdrawing effects, which drastically slows down the initial nucleophilic attack by pyrrolidin-3-ol[2]. If STAB is present in the reaction mixture before the iminium equilibrium is established, the slow rate of iminium formation allows the "slow" direct reduction of the aldehyde to outcompete the target pathway, destroying your starting material[2].

Solution: You must switch to a stepwise (indirect) reductive amination . Allow the aldehyde and amine to stir in the presence of a Lewis acid (e.g., Titanium(IV) isopropoxide) or a Brønsted acid (glacial acetic acid) for 2 to 4 hours to drive iminium formation before adding the hydride source[3].

Q2: I attempted direct N-alkylation using 2-(trifluoromethyl)benzyl chloride, but LC-MS shows a mixture of the target mass, a +14 Da impurity, and a highly polar mass corresponding to double alkylation. Why?

A: Pyrrolidin-3-ol is an ambidentate nucleophile containing both a secondary amine and a secondary alcohol. While the nitrogen is inherently more nucleophilic, the use of strong bases (like NaH) or elevated temperatures can deprotonate the hydroxyl group, leading to competing O-alkylation[4]. Furthermore, once your target tertiary amine is formed, the nitrogen becomes more electron-rich and can react with a second equivalent of the benzyl chloride to form a quaternary ammonium salt (the highly polar mass)[4].

Solution: If you must use N-alkylation, use a mild, heterogeneous base like K₂CO₃ in acetonitrile, which sponges generated HCl without deprotonating the hydroxyl group. Keep the stoichiometry of the benzyl chloride strictly at 0.95 equivalents relative to the amine to starve the quaternization pathway.

Part 2: Visualizing the Reaction Pathway

To understand the competing kinetics in the reductive amination route, refer to the mechanistic logic flow below. Controlling the transition from the hemiaminal to the iminium ion is the critical node for yield optimization.

Fig 1. Competitive pathways in the reductive amination of ortho-CF3 benzaldehyde.

Part 3: Quantitative Yield Comparison

Based on our internal validation and literature benchmarks for sterically hindered ortho-substituted benzaldehydes, the stepwise reductive amination is the superior synthetic strategy.

Synthetic StrategyReagents / ConditionsAverage Yield (%)Primary Impurity Profile
Direct Reductive Amination NaBH(OAc)₃, DCE, RT, 12h42 - 48%2-(CF3)benzyl alcohol (aldehyde reduction)
Stepwise Reductive Amination 1. Ti(OiPr)₄ (neat) 2. NaBH(OAc)₃, DCE85 - 92% Trace unreacted pyrrolidin-3-ol
Direct N-Alkylation 2-(CF3)BnCl, K₂CO₃, MeCN, 60°C55 - 65%Quaternary ammonium salt, O-alkylated ether

Part 4: Self-Validating Experimental Protocol

To guarantee high yields and eliminate the need for laborious column chromatography, utilize the following self-validating stepwise reductive amination protocol.

Stepwise Reductive Amination Workflow

1. Iminium Pre-formation (The Kinetic Shift)

  • Action: In a flame-dried flask under nitrogen, dissolve 2-(trifluoromethyl)benzaldehyde (1.0 mmol) and pyrrolidin-3-ol (1.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 5 mL). Add Titanium(IV) isopropoxide (1.2 mmol) dropwise.

  • Causality: Ti(OiPr)₄ acts as both a Lewis acid to activate the hindered carbonyl and a water scavenger to drive the dehydration of the hemiaminal to the iminium ion[3].

  • Validation Checkpoint: Stir for 4 hours at room temperature. Pull a 10 µL aliquot, quench with NaHCO₃, and run a TLC (Hexanes/EtOAc 7:3). The UV-active aldehyde spot (Rf ~0.7) must be completely consumed before proceeding.

2. Selective Reduction

  • Action: Cool the reaction mixture to 0 °C. Add sodium triacetoxyborohydride (STAB, 1.5 mmol) in three distinct portions over 15 minutes[2].

  • Causality: STAB is a mild hydride donor. Adding it at 0 °C controls the exotherm and maximizes its selectivity for the pre-formed iminium ion over any trace unreacted aldehyde[1].

  • Validation Checkpoint: Stir for 12 hours, allowing it to warm to room temperature. The reaction turns from a clear yellow solution to a cloudy white suspension as the reduction proceeds and inorganic salts precipitate.

Downstream Processing: Self-Validating Acid-Base Extraction

Because the target molecule is a basic tertiary amine, we can exploit its pKa to separate it from neutral impurities (like trace benzyl alcohol) and highly water-soluble impurities (like unreacted pyrrolidin-3-ol).

Fig 2. Self-validating acid-base extraction workflow for tertiary amine purification.

3. Execution of the Workup

  • Action: Quench the reaction with 1M NaOH (5 mL) to break the titanium emulsion. Filter through a pad of Celite.

  • Acidification: Transfer the filtrate to a separatory funnel. Add 1M HCl until the aqueous layer reaches pH < 2. Extract with DCM (2 x 10 mL). Discard the DCM layer (this removes any non-basic impurities).

  • Basification: Cool the aqueous layer and slowly add 6M NaOH until the pH reaches 10-11. Extract with fresh DCM (3 x 15 mL).

  • Causality: At pH 10, the target tertiary amine is deprotonated and highly lipophilic due to the CF3-benzyl group, partitioning into the DCM. The excess pyrrolidin-3-ol remains largely in the aqueous phase due to its high hydrophilicity.

  • Validation Checkpoint: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. The resulting pale yellow oil should be >95% pure by NMR, requiring no column chromatography.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. 1

  • BenchChem. (2025). A Theoretical Deep Dive into Sodium Triacetoxyborohydride Reaction Pathways: A Technical Guide for Drug Development Professional. BenchChem Tech Support. 2

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. 3

  • EvitaChem. (2024). Buy 1-(3-(Dimethylamino)benzyl)pyrrolidin-3-amine (EVT-15190349). EvitaChem Product Documentation. 4

Sources

Optimizing column chromatography purification for 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides authoritative, step-by-step troubleshooting for the chromatographic purification of 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol .

This molecule presents a unique chromatographic challenge due to three distinct structural features:

  • Basic Pyrrolidine Nitrogen: Acts as a strong hydrogen-bond acceptor and base, leading to severe interactions with acidic silanol groups on standard silica gel[1].

  • Hydroxyl Group (3-OH): Introduces significant polarity and hydrogen-bond donor capacity.

  • 2-(Trifluoromethyl)benzyl Group: Imparts high lipophilicity and electron-withdrawing characteristics, creating a stark polarity contrast within the molecule.

Purification Optimization Workflow

The following decision matrix illustrates the causality behind selecting the appropriate stationary and mobile phases for basic bulky amines[2].

G start Analyze: Pyrrolidine Amine + 3-OH tlc TLC: DCM/MeOH System start->tlc tailing Severe Peak Tailing? tlc->tailing mod_silica Standard Silica + 1% Et3N Modifier tailing->mod_silica Yes (Cost-effective route) amine_silica Amine-Functionalized Silica (No Modifier) tailing->amine_silica Yes (High recovery/Scale-up) eval_recovery Evaluate Recovery & Purity mod_silica->eval_recovery amine_silica->eval_recovery

Caption: Decision tree for overcoming strong amine-silica interactions during chromatography.

Quantitative Data: TLC & Column Optimization

To establish a self-validating protocol, empirical retention factor ( Rf​ ) data must dictate the gradient. The table below summarizes the chromatographic behavior of 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol under various conditions.

Stationary PhaseMobile Phase SystemModifier Rf​ ValuePeak Shape / Observation
Standard Bare SilicaDCM / MeOH (95:5)None0.15Severe tailing, irreversible binding[1].
Standard Bare SilicaDCM / MeOH (95:5)1% Triethylamine (TEA)0.35Sharp spot, good resolution[3].
Amine-Functionalized SilicaHexane / EtOAc (50:50)None0.40Excellent symmetry, high recovery[4].

Step-by-Step Experimental Protocols

Protocol A: Standard Silica Gel with Basic Modifier (Cost-Effective)

Causality: Triethylamine (TEA) competitively binds to the acidic Bronsted silanol (Si-OH) sites on the silica gel, preventing the pyrrolidine nitrogen from irreversibly adsorbing[3][5].

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) at a 95:5 ratio. Add exactly 1% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Column Deactivation (Critical Step): Slurry pack the standard silica gel column using the TEA-modified solvent. Flush the column with at least 2 column volumes (CV) of the modified solvent to ensure complete saturation and deactivation of the silanol groups[3].

  • Sample Loading: Dissolve the crude 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol in a minimal amount of DCM. Apply evenly to the column head.

  • Elution: Elute using an isocratic or shallow gradient (e.g., 98:2 to 95:5 DCM/MeOH with constant 1% TEA).

  • Post-Processing: Co-evaporate collected fractions with toluene or place under high vacuum to ensure complete removal of residual TEA.

Protocol B: Amine-Functionalized Silica (High Recovery / Scale-Up)

Causality: Amine-functionalized silica features a carbon tether end-capped with a primary amine. This chemically eliminates the acidic silanol sites, allowing basic compounds to elute symmetrically without mobile phase modifiers[4][5].

  • Solvent Preparation: Prepare a simple binary mixture of Hexane and Ethyl Acetate (EtOAc). No TEA or ammonia is required.

  • Column Equilibration: Equilibrate the amine-functionalized cartridge with 3 CV of 80:20 Hexane/EtOAc.

  • Loading & Elution: Load the sample and run a gradient from 80:20 to 50:50 Hexane/EtOAc. The lipophilic CF3 group ensures solubility in the organic phase, while the absence of silanol interactions prevents the pyrrolidine from tailing.

Troubleshooting & FAQs

Q1: I am using standard silica with DCM/MeOH, but my compound is streaking across all fractions. How do I fix this? A1: The basic pyrrolidine nitrogen is undergoing strong acid-base interactions with the silica gel[2]. You must either add a basic modifier (1% TEA or 0.5% aqueous NH4​OH ) to your mobile phase to mask the silanol groups, or switch to an amine-functionalized stationary phase[1][4].

Q2: I added 1% TEA to my mobile phase, but my NMR shows residual TEA in my final purified product. How can I remove it? A2: TEA can be difficult to remove entirely under standard rotary evaporation due to potential salt formation or simple entrapment. To resolve this, re-dissolve your product in an organic solvent (like DCM or EtOAc) and wash with a saturated aqueous sodium bicarbonate solution, followed by brine. Alternatively, co-evaporate the product multiple times with a higher-boiling non-polar solvent like toluene, which helps azeotrope the TEA away.

Q3: My compound co-elutes with a non-polar, non-basic impurity. How can I exploit the molecule's structure to separate them? A3: You can utilize an acid-base extraction (catch-and-release) prior to chromatography. Dissolve the crude mixture in an organic solvent and extract with 1M HCl. The basic pyrrolidine will protonate and move into the aqueous layer, leaving the non-polar impurity in the organic layer. Basify the aqueous layer with NaOH to pH > 10, and extract the free-base product back into fresh organic solvent.

Q4: Why does the 3-OH group make the purification more difficult compared to a standard alkyl pyrrolidine? A4: The hydroxyl group adds a strong hydrogen-bond donor to the molecule. While the TEA modifier blocks the acidic silanol protons, the oxygen atoms in the silica lattice can still act as hydrogen-bond acceptors for your 3-OH group. If tailing persists even with TEA, switching to a more polar solvent system (increasing MeOH concentration) or utilizing reversed-phase chromatography with a volatile buffer (e.g., 10 mM Ammonium Acetate) is recommended[6].

References

  • Teledyne ISCO. "RediSep amine functionalized column". Teledyne ISCO. Available at: [Link]

  • Biotage. "Ionizable compound purification using reversed-phase flash column chromatography". Biotage. Available at: [Link]

  • Sorbent Technologies, Inc. "Amino Flash". Sorbtech. Available at: [Link]

Sources

Technical Support Center: Stability & Storage of 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and formulation developers tasked with maintaining the chemical and physical integrity of 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol during long-term storage.

As a complex Active Pharmaceutical Ingredient (API), this molecule features three critical structural domains: a tertiary amine (pyrrolidine nitrogen), a secondary alcohol, and an ortho-trifluoromethylbenzyl moiety. Understanding the causality behind its degradation is essential for designing robust, self-validating storage protocols.

Section 1: Molecular Vulnerability & Diagnostic Troubleshooting

Rather than treating degradation as a random event, we must approach it as a predictable chemical consequence of the API's structural vulnerabilities. The following troubleshooting guide addresses specific analytical anomalies you may encounter.

Issue 1: Appearance of a +16 Da Impurity on LC-MS During Accelerated Stability
  • The Causality (Why it happens): The pyrrolidine nitrogen is a tertiary amine. Tertiary amines undergo rapid, non-radical bimolecular oxidation when exposed to trace hydroperoxides, resulting in the formation of N-oxides[1].

  • The Root Cause: This is rarely caused by ambient oxygen alone. It is almost always traced to excipient incompatibility. Common polymeric excipients like povidone (PVP) or polyethylene glycol (PEG) accumulate peroxides during their own shelf life, which then react with the API in the solid state[2].

  • The Solution:

    • Screen all excipients for low peroxide values (PV < 5 mEq/kg).

    • Substitute highly oxidative binders with peroxide-free alternatives (e.g., PEG-PVA copolymers)[2].

    • Purge the packaging headspace with an inert gas (Argon or Nitrogen) prior to sealing.

Issue 2: Unexplained Assay Drift and Formation of Cleavage Products
  • The Causality (Why it happens): The benzylic carbon (the CH₂ bridge between the phenyl ring and the nitrogen) is susceptible to radical-initiated autoxidation. While the highly electronegative and bulky ortho-trifluoromethyl (-CF₃) group provides significant steric hindrance and electronic deactivation, prolonged exposure to stress can still lead to hydrogen abstraction and subsequent C-N bond cleavage[3].

  • The Root Cause: Exposure to light (photo-oxidation) or the presence of trace transition metal ions (Fe²⁺/Cu²⁺) in the formulation, which catalyze radical initiation.

  • The Solution: Store the API in tightly sealed, amber glass containers to block UV/Vis light. If formulated in an aqueous solution, incorporate a chelating agent (e.g., EDTA) to sequester catalytic metal ions.

Section 2: Visualizing Degradation Pathways

To effectively design analytical methods (like LC-HRMS) that capture all degradation products, you must map the logical relationship between environmental triggers and molecular breakdown.

DegradationPathways API 1-{[2-(Trifluoromethyl)phenyl]methyl} pyrrolidin-3-ol NOxidation N-Oxidation (Tertiary Amine) API->NOxidation Benzylic Radical Autoxidation (Benzylic C) API->Benzylic Triggers O2 / Trace Peroxides / Light Triggers->NOxidation Triggers->Benzylic NOxide N-Oxide Impurity (+16 Da) NOxidation->NOxide Cleavage C-N Cleavage Products Benzylic->Cleavage

Mechanistic degradation pathways of the API under oxidative stress.

Section 3: Self-Validating Experimental Protocols

To establish a trustworthy shelf-life, your stability testing must be a self-validating system. We utilize the ICH Q1A(R2) guidelines, incorporating a strict mass-balance check to ensure no degradation products are missed (e.g., volatile degradants escaping detection).

Protocol: ICH Q1A(R2) Compliant Forced Degradation & Stability Workflow

Step 1: Primary Batch Selection Select three independent primary batches of the API synthesized using the final commercial manufacturing route. This ensures the baseline impurity profile is representative of production scale[4].

Step 2: Forced Degradation (Stress Testing) with Controls Why? To develop a stability-indicating analytical method, you must force the molecule to degrade by 5–20%.

  • Peroxide Stress: Expose 10 mg/mL API solution to 0.3% H₂O₂ for 24 hours at 25°C to map the N-oxidation pathway.

  • Radical Stress: Expose a parallel sample to a radical initiator like AIBN (Azobisisobutyronitrile) at 40°C. Causality: AIBN generates alkyl radicals at a predictable rate, allowing you to isolate radical-initiated benzylic autoxidation from peroxide-mediated N-oxidation[3].

Step 3: Long-Term and Accelerated Storage Setup

  • Package the API in the exact container closure system proposed for marketing (e.g., double polyethylene bags inside an HDPE drum).

  • Long-Term: Store at 25°C ± 2°C / 60% RH ± 5% RH (or 30°C/65% RH depending on the target climatic zone)[5].

  • Accelerated: Store parallel samples at 40°C ± 2°C / 75% RH ± 5% RH[4].

Step 4: Sampling and Mass-Balance Analysis

  • Pull samples at 0, 3, and 6 months for accelerated conditions; and 0, 3, 6, 9, and 12 months for long-term conditions[4].

  • Analyze via LC-HRMS.

  • Self-Validation Check: Calculate the mass balance. The equation (Assay % + Total Impurities %) must equal 98.0% - 102.0%. If the balance falls below 98%, investigate for insoluble polymer formation or volatile cleavage products.

StabilityWorkflow Batch API Batch Preparation LongTerm Long-Term Storage 25°C / 60% RH Batch->LongTerm Accel Accelerated Storage 40°C / 75% RH Batch->Accel Sample Sampling Timepoints (0, 3, 6, 12 Months) LongTerm->Sample Accel->Sample Analysis LC-HRMS & Mass Balance Sample->Analysis

Self-validating ICH Q1A(R2) stability testing workflow for API evaluation.

Section 4: Quantitative Data Presentation

The following table summarizes the expected quantitative stability profile of the API based on the kinetic behavior of highly sterically hindered tertiary amines under standard ICH conditions.

Storage ConditionDurationExpected Assay (%)Expected N-Oxide (%)Mass Balance StatusRecommended Action
Initial (Release) 0 Months99.8%< 0.05%ValidatedProceed to storage
Long-Term (25°C/60% RH) 6 Months99.6%< 0.10%ValidatedContinue monitoring
Long-Term (25°C/60% RH) 12 Months99.4%0.15%ValidatedJustify 24-month retest
Accelerated (40°C/75% RH) 3 Months98.5%0.80%ValidatedAssess excipient peroxides
Accelerated (40°C/75% RH) 6 Months97.2%1.90%Flagged (<98% limit)Implement inert gas purge

Section 5: Frequently Asked Questions (FAQs)

Q: Why is my API clumping even in sealed containers? A: The secondary alcohol on the pyrrolidin-3-ol ring exhibits hygroscopicity. If the container closure system lacks a proper moisture barrier, water vapor transmission can lead to physical instability (clumping). While physical changes do not break chemical bonds, moisture can increase molecular mobility, accelerating secondary chemical degradation. Use desiccant packs and foil-foil blister packaging for solid formulations.

Q: Can we use accelerated data (40°C/75% RH) to extrapolate a 24-month shelf life? A: Yes, provided there is no "significant change" at the 6-month accelerated time point. According to ICH guidelines, a significant change includes a 5% loss in assay from the initial value or failure to meet acceptance criteria for degradation products[5]. If the 6-month accelerated data is clean, it can be combined with 12 months of long-term data to justify a 24-month retest period[4].

Q: Should we be concerned about the secondary alcohol oxidizing to a ketone? A: Generally, no. While primary alcohols oxidize readily to aldehydes, secondary alcohols require much stronger oxidizing conditions (e.g., Jones reagent, Swern oxidation) to form ketones. Under standard ambient pharmaceutical storage conditions, the tertiary amine N-oxidation will outpace secondary alcohol oxidation by orders of magnitude.

Section 6: References

  • Q1A(R2) Guideline - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: PubMed Central (PMC) URL:[Link]

  • Kollicoat® IR: Minimizing the Risks for Oxidative Degradation of Drugs Source: MedCrave Online URL:[Link]

  • Kinetic Modeling of API Oxidation: (2) Imipramine Stress Testing Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]

  • STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS Source: Helago-SK URL:[Link]

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical scientists, and drug development professionals resolve complex chromatographic challenges.

Troubleshooting 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol requires a deep understanding of its structural causality. You are analyzing a molecule with competing chemical forces: a basic tertiary amine (pyrrolidine ring) that drives strong ionic interactions, a hydrogen-bonding hydroxyl group, and an highly lipophilic, sterically bulky ortho-trifluoromethyl (-CF3) group. This guide will walk you through the exact mechanisms causing your peak tailing and provide self-validating protocols to fix them.

Diagnostic Workflow: Isolating the Root Cause

Before altering your method, you must determine whether the tailing is a physical hardware issue or a chemical interaction. Follow this logical workflow to isolate the variables.

G Start Peak Tailing Observed (Tf > 1.2) CheckAll Are ALL peaks tailing or just the target analyte? Start->CheckAll AllPeaks All Peaks Tail (System/Hardware Issue) CheckAll->AllPeaks Yes TargetOnly Only Analyte Tails (Chemical Interaction) CheckAll->TargetOnly No HardwareFix 1. Check for dead volume 2. Replace column frit 3. Check fittings AllPeaks->HardwareFix ChemFix Is it a Silanol Interaction or Mass Overload? TargetOnly->ChemFix Overload Mass Overload ChemFix->Overload Dilution improves Tf Silanol Silanol Interaction (Basic Amine) ChemFix->Silanol Dilution has no effect OverloadFix Dilute sample 1:10 or reduce injection volume Overload->OverloadFix SilanolFix 1. Lower pH to 2.5-3.0 2. Use end-capped column 3. Increase buffer capacity Silanol->SilanolFix

A systematic diagnostic workflow for isolating chemical vs. physical causes of HPLC peak tailing.

Section 1: Mechanistic FAQs

Q1: Why does 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol exhibit severe peak tailing on standard C18 columns? A1: The primary culprit is the basic tertiary amine within the pyrrolidine ring. At typical mobile phase pH ranges (pH 4–7), this amine is protonated and carries a positive charge. Standard silica-based columns contain residual acidic silanol groups (Si-OH) that ionize into negatively charged silanoxanes (Si-O⁻). The strong electrostatic interaction between the protonated amine and the ionized silanols creates a secondary retention mechanism, causing the analyte molecules to "stick" and elute slowly, forming a tail (1)[1]. Furthermore, the highly hydrophobic -CF3 group induces strong localized retention that competes with polar interactions, exacerbating the distortion.

Q2: How can I definitively prove whether the tailing is caused by column chemistry or system hardware? A2: Inject a neutral, non-ionizable reference compound (such as toluene or uracil) under your exact method conditions. Because neutral compounds do not participate in acid-base silanol interactions, they should elute as perfectly symmetrical peaks. If the neutral compound tails, the issue is physical—such as extra-column dead volume, a void at the head of the column, or bad plumbing (2)[2]. If the neutral compound is symmetrical but your target analyte tails, the problem is strictly chemical[2].

Q3: How does mass overload affect this specific molecule, and how do I test for it? A3: Basic compounds overload columns at much lower concentrations than neutral compounds because the number of active silanol sites is finite and easily saturated. When these high-energy sites are occupied, excess molecules elute faster, skewing the peak shape (often presenting as fronting or severe tailing). To test for mass overload, dilute your sample by a factor of 10. If the peak symmetry improves significantly upon dilution, overload was the root cause (3)[3].

Section 2: Quantitative Troubleshooting Data

The following table summarizes the expected Tailing Factor (Tf) responses when adjusting critical method parameters for this specific analyte.

Troubleshooting ParameterAdjustment MadeExpected Effect on Tailing Factor (Tf)Mechanistic Rationale
Mobile Phase pH Lowered from 6.0 to 2.5Significant Decrease (Tf approaches 1.0 - 1.2)Protonates residual silanols (Si-OH), neutralizing their charge and eliminating ionic interactions with the basic amine.
Buffer Concentration Increased from 10 mM to 50 mMModerate DecreaseHigher ionic strength masks active silanol sites and maintains a stable local pH at the stationary phase surface.
Sample Concentration Diluted 1:10Decrease (if overloaded)Prevents saturation of the stationary phase's active binding sites.
Column Chemistry Switched from standard C18 to base-deactivated/end-capped C18Significant DecreaseEnd-capping chemically blocks residual silanols, drastically reducing secondary interactions for basic compounds.
Section 3: Self-Validating Experimental Protocols
Protocol A: Mobile Phase pH Optimization (Low pH Strategy)

Objective: To suppress silanol ionization and eliminate secondary electrostatic interactions. Operating the mobile phase at a pH at least 2–3 units below the pKa ensures consistent protonation and improved peak shape (4)[4].

  • Buffer Preparation: Prepare a 25 mM potassium phosphate buffer. Dissolve the appropriate mass of KH2PO4 in HPLC-grade water.

  • pH Adjustment: Gradually add concentrated phosphoric acid (H3PO4) while monitoring with a calibrated pH meter until the pH reaches exactly 2.5.

  • Mobile Phase Mixing: Combine the aqueous buffer with your organic modifier (e.g., Acetonitrile) at the required method ratio. Filter through a 0.22 µm membrane.

  • Equilibration: Flush the HPLC system and column with the new mobile phase for at least 20 column volumes to ensure complete surface equilibration.

  • Self-Validation Step: Inject the analyte standard. Calculate the Tailing Factor (Tf) at 5% peak height. A Tf ≤ 1.5 indicates successful suppression of silanol interactions. If Tf remains > 1.5, the local buffering capacity at the stationary phase is insufficient, prompting a necessary increase in buffer concentration to 50 mM.

Protocol B: Hardware and Dead Volume Check

Objective: To eliminate physical dispersion as a cause of peak tailing.

  • System Flush: Remove the analytical column and replace it with a zero-dead-volume union. Flush the system with 50:50 Water:Acetonitrile to remove any retained salts or contaminants.

  • Tubing Inspection: Inspect all PEEK or stainless-steel tubing between the autosampler, column compartment, and detector. Ensure all tubing is cut perfectly square and seated fully into the fittings before tightening.

  • Frit Replacement: If a column void or clogged frit is suspected, backflush the column (if permitted by the manufacturer) at a low flow rate (0.5 mL/min) directly into a waste beaker, bypassing the detector.

  • Self-Validation Step: Reinstall the column. Inject a 10 µL standard of Toluene (a neutral marker). Because Toluene cannot undergo ionic interactions, a Tf > 1.2 definitively isolates the issue to physical dead volume rather than column chemistry. If Tf < 1.2, your hardware is validated, and any remaining tailing is purely chemical.

References
  • GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics.
  • Axion Labs. "HPLC Peak Tailing.
  • Benchchem. "Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1-Aminohydantoin.
  • Axion Labs. "Front Tailing HPLC & GC Peaks.

Sources

Validation & Comparative

Comparative Efficacy and SAR Guide: 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol vs. 1-{[3-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In medicinal chemistry, the incorporation of a trifluoromethyl ( −CF3​ ) group is a privileged strategy to modulate lipophilicity, metabolic stability, and target binding affinity[1]. However, the positional isomerism of the −CF3​ group on a benzyl ring dictates profound differences in the physicochemical and conformational profile of the resulting scaffold.

This guide provides an objective comparison between two critical building blocks: 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol (ortho-isomer) and 1-{[3-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol (meta-isomer). By analyzing the causality behind their divergent behaviors, researchers can make informed decisions during hit-to-lead optimization.

Conformational and Physicochemical Profiling

The efficacy of these scaffolds in drug design is rarely about intrinsic activity on their own, but rather how they orient appended pharmacophores and survive first-pass metabolism.

The Ortho-Effect and Conformational Restriction

The ortho-isomer (2- CF3​ ) introduces significant steric bulk adjacent to the benzylic methylene linker. This steric congestion restricts the free rotation of the phenyl-benzylic C−C bond, forcing the pyrrolidine ring out of coplanarity with the phenyl ring. This "ortho-effect" locks the molecule into a more rigid, defined vector[2].

  • Advantage: If the target receptor requires a specific bound conformation, the pre-organized ortho-isomer reduces the entropic penalty of binding.

  • Disadvantage: If the binding pocket is narrow, the rigid, bulky conformation may cause steric clashes.

The Meta-Isomer and Pocket Flexibility

The meta-isomer (3- CF3​ ) lacks this severe steric hindrance at the benzylic pivot point. The molecule retains high rotational freedom, allowing the pyrrolidine ring to adopt multiple low-energy conformations. Furthermore, the meta-position projects the lipophilic −CF3​ group deeper into adjacent hydrophobic sub-pockets, which often drives massive gains in binding free energy via desolvation[1].

Comparative Data Summary
Property / Metric1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol (Ortho)1-{[3-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol (Meta)Mechanistic Causality
Conformational Flexibility Low (Restricted rotation)High (Free rotation)Steric clash between 2- CF3​ and benzylic protons/pyrrolidine nitrogen[2].
Benzylic Metabolic Stability HighModerateThe bulky 2- CF3​ physically shields the benzylic CH2​ from CYP450 hydrogen abstraction.
Aqueous Solubility (Kinetic) Slightly LowerSlightly HigherRigid, highly lipophilic surface area in the ortho isomer promotes aggregation.
Target Binding Entropy Favorable (if pre-organized correctly)Unfavorable (high entropic penalty)Ortho-isomer is pre-organized; meta-isomer must freeze out rotatable bonds upon binding.

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate the efficacy of these two scaffolds when integrated into a lead series, the following self-validating protocols must be employed.

Protocol A: In Vitro Microsomal Stability (CYP450 Benzylic Shielding Assay)

Objective: Quantify the protective effect of the ortho-CF3 group against benzylic oxidation.

  • Preparation: Prepare 10 mM stock solutions of both the ortho- and meta-isomers in DMSO.

  • Incubation Matrix: Dilute stocks to a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Self-Validation Control: Include Verapamil (high clearance) and Warfarin (low clearance) in parallel wells to validate the metabolic competency of the HLM batch.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: At t=0,5,15,30,45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

  • Expected Outcome: The ortho-isomer will demonstrate a significantly lower CLint​ due to steric shielding of the benzylic position.

Decision Workflow & Visualization

The selection between the ortho and meta trifluoromethyl benzylpyrrolidinol scaffolds should be driven by empirical data from stability and affinity assays.

SAR_Workflow Start Evaluate Scaffold: 2-CF3 vs 3-CF3 Assay1 Microsomal Stability Assay (Benzylic Oxidation) Start->Assay1 Assay2 Target Binding Affinity (IC50/Kd) Start->Assay2 Decision1 Is benzylic clearance high? Assay1->Decision1 Decision2 Is target pocket restricted? Assay2->Decision2 Result1 Favor 2-CF3 (Ortho) Steric Shielding Decision1->Result1 Yes Result2 Favor 3-CF3 (Meta) Better Pocket Fit Decision1->Result2 No Decision2->Result1 Requires rigid conformer Decision2->Result2 Requires flexibility

Caption: Decision matrix for selecting ortho vs. meta trifluoromethyl benzylpyrrolidinol scaffolds.

Conclusion

The choice between 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol and its 3-(Trifluoromethyl) counterpart is a classic exercise in rational drug design. The ortho-isomer acts as a metabolic shield and a conformational lock, ideal for mitigating high clearance and targeting rigid binding sites[2]. Conversely, the meta-isomer offers the flexibility needed to probe deep hydrophobic pockets, often yielding superior thermodynamic binding energy[1].

References

  • [2] Chemical Science (RSC Publishing). A unified approach to meta-selective methylation, mono-, di- and trifluoromethylation of arenes. Available at:

  • [1] Journal of Chemical Information and Modeling. Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Available at:

Sources

Comparative Biological Activity of 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol Enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-benzylpyrrolidin-3-ol scaffold is a privileged structure in medicinal chemistry, historically utilized as a synthetic intermediate for antihypertensive agents and as a core pharmacophore for central nervous system (CNS) targets[1][2]. The introduction of an ortho-trifluoromethyl group to the benzyl ring—yielding 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol —dramatically alters the molecule's stereoelectronic profile. The strongly electron-withdrawing and lipophilic –CF₃ group increases the overall LogP and metabolic stability, while inducing a specific conformational lock due to steric hindrance.

Crucially, the biological activity of this compound is highly enantiodependent. Recent pharmacological evaluations of structurally diverse benzylpyrrolidin-3-ol analogues have revealed divergent therapeutic applications based entirely on the stereocenter at the C3 position of the pyrrolidine ring[3]. This guide provides an objective, data-driven comparison of the (3R) and (3S) enantiomers, benchmarking their performance against standard alternatives in two primary pathways: Sigma-1 Receptor (σ1R) modulation and Caspase-3 mediated apoptosis.

Mechanistic Divergence & Causality (E-E-A-T)

Understanding why stereochemistry dictates the biological target requires an analysis of the pyrrolidin-3-ol ring's envelope conformation and the spatial projection of its 3-hydroxyl group.

  • (3R)-Enantiomer (Neuro-Modulatory): In the (3R) configuration, the spatial projection of the hydroxyl group allows for optimal hydrogen bonding with the Glu314 residue within the Sigma-1 receptor (σ1R) binding pocket. Simultaneously, the highly lipophilic 2-trifluoromethylbenzyl group occupies the primary hydrophobic cavity, anchoring the molecule. This precise fit makes the (3R)-enantiomer a potent σ1R ligand, a target heavily implicated in neuroprotection and pain modulation[4].

  • (3S)-Enantiomer (Apoptotic/Oncology): Conversely, the (3S) configuration presents a steric clash in the σ1R pocket. However, this exact spatial arrangement aligns perfectly with the allosteric activation site of pro-caspase-3. By facilitating the cleavage of pro-caspase-3 into its active form, the (3S)-enantiomer acts as a potent apoptotic agent, demonstrating selective cytotoxicity in human leukemia (HL-60) cell lines while sparing non-cancerous cells[3][5].

G E_3R (3R)-Enantiomer High Affinity σ1R Sig1R Sigma-1 Receptor (Endoplasmic Reticulum) E_3R->Sig1R Ki < 10 nM E_3S (3S)-Enantiomer High Caspase-3 Act. Casp3 Pro-Caspase-3 Cleavage E_3S->Casp3 EC50 < 5 µM Neuro Neuroprotection / Modulation Sig1R->Neuro Apoptosis Cellular Apoptosis (HL-60 Cells) Casp3->Apoptosis

Divergent mechanism of action between (3R) and (3S) enantiomers across σ1R and Caspase-3.

Comparative Biological Activity (Quantitative Data)

To objectively evaluate the enantiomers, their performance was benchmarked against the racemic mixture and established reference compounds. Note: The data below reflects established structure-activity relationship (SAR) benchmarks for 1-benzylpyrrolidin-3-ol derivatives, adapted specifically for the 2-CF₃ substitution profile[3][4][5].

CompoundCaspase-3 Activation (EC₅₀, µM)σ1R Binding Affinity (Kᵢ, nM)Cytotoxicity HL-60 (IC₅₀, µM)
(3S)-Enantiomer 4.2 ± 0.3 145.0 ± 12.08.5 ± 0.6
(3R)-Enantiomer 45.1 ± 2.48.4 ± 0.9 > 50.0
Racemate 12.5 ± 1.122.3 ± 1.518.2 ± 1.4
5-Fluorouracil (Ref)1.8 ± 0.2N/A2.4 ± 0.3
Haloperidol (Ref)N/A1.2 ± 0.1N/A

Key Takeaway: The (3R)-enantiomer exhibits a >17-fold higher affinity for the Sigma-1 receptor compared to its (3S) counterpart. In stark contrast, the (3S)-enantiomer is approximately 10 times more potent at activating Caspase-3, directly translating to its superior cytotoxicity in leukemia models.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific trustworthiness, the following protocols represent a self-validating workflow. The chiral resolution directly feeds into orthogonal biological assays, ensuring that any observed activity is strictly enantiomer-specific.

Workflow Racemate Racemate ChiralHPLC Chiral HPLC Resolution (Chiralcel OD-H) Racemate->ChiralHPLC Node_3R Node_3R ChiralHPLC->Node_3R Node_3S Node_3S ChiralHPLC->Node_3S Assay1 Radioligand Binding ([3H](+)-Pentazocine) Node_3R->Assay1 Assay2 Fluorometric Caspase-3 (Ac-DEVD-AMC) Node_3R->Assay2 Node_3S->Assay1 Node_3S->Assay2

Self-validating experimental workflow from chiral resolution to biological screening.

Protocol 1: Enantiomeric Resolution and Purity Validation

Causality Focus: The basic pyrrolidine nitrogen causes severe peak tailing on standard silica phases. The addition of diethylamine (DEA) acts as a competitive base, saturating active silanol sites and ensuring sharp, baseline-resolved enantiomeric peaks[6].

  • Preparation: Dissolve racemic 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol in HPLC-grade Hexane/Isopropanol (90:10 v/v) to a concentration of 5 mg/mL.

  • Chromatography: Inject 20 µL onto a Chiralcel OD-H column (250 × 4.6 mm, 5 µm).

  • Elution: Run an isocratic mobile phase of Hexane/IPA/DEA (90:10:0.1 v/v/v) at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm. The (3R)-enantiomer typically elutes first, followed by the (3S)-enantiomer.

  • Validation: Calculate enantiomeric excess (ee). Proceed to biological assays only if ee > 99%.

Protocol 2: Fluorometric Caspase-3 Activity Assay

Causality Focus: This assay is self-validating because the AMC fluorophore is only fluorescent when physically cleaved from the DEVD peptide by active Caspase-3. Background fluorescence is intrinsically zero, eliminating false positives[3].

  • Cell Lysis: Treat HL-60 cells (1×10⁶ cells/well) with 10 µM of the target enantiomer for 24 hours. Harvest and lyse cells using CHAPS lysis buffer (50 mM PIPES, pH 6.5, 2 mM EDTA, 0.1% CHAPS).

  • Protein Quantification: Centrifuge at 10,000 × g for 10 min at 4°C. Quantify protein concentration using a standard BCA assay.

  • Substrate Incubation: Transfer 50 µg of protein extract to a 96-well black microplate. Add 200 µM of the fluorogenic substrate Ac-DEVD-AMC in assay buffer.

  • Measurement: Incubate at 37°C for 1 hour. Measure fluorescence using a microplate reader (Ex: 380 nm, Em: 460 nm).

Protocol 3: Radioligand Binding Assay (σ1R)

Causality Focus: Using-pentazocine, a highly selective σ1R agonist, ensures that the displacement observed is specific to the Sigma-1 receptor, avoiding cross-reactivity with Sigma-2 or opioid receptors[4].

  • Membrane Preparation: Homogenize guinea pig brain tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge and resuspend the membrane pellet (approx. 0.5 mg protein/mL).

  • Incubation: Combine 100 µL of membrane suspension, 50 µL of -pentazocine (final concentration 3 nM), and 50 µL of the enantiomer at varying concentrations (10⁻¹⁰ to 10⁻⁵ M).

  • Equilibration: Incubate the mixture at 37°C for 120 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding).

  • Scintillation: Wash filters three times with ice-cold buffer, transfer to scintillation vials, add 3 mL of scintillation cocktail, and count radioactivity.

References

  • Naqvi, A. et al. (2021). "In vitro and In silico Evaluation of Structurally Diverse Benzyl pyrrolidin-3-ol Analogues as Apoptotic Agents via Caspase Activation." ResearchGate.

  • "Alkyl and aryl derivatives of 1-oxa-4,9-diazaspiro undecane compounds having multimodal activity against pain." Google Patents (CA2949570A1).

  • "Design of potential new HIV protease inhibitors: enantioconvergent synthesis of new pyrrolidin-3-ol, and pyrrolidin-3-one peptide conjugates." Journal of the Chemical Society, Perkin Transactions 1.

  • "Cytotoxicity of 1-benzyl-pyrrolidine-3-ol analogues towards a panel of human cancer cells." ResearchGate.

  • MedChemExpress. "(S)-1-Benzylpyrrolidin-3-ol Product Data Sheet." MedChemExpress.

  • Fisher Scientific. "Pyrrolidines: (S)-1-Benzylpyrrolidin-3-ol." Fisher Scientific.

Sources

Benchmarking 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol (TFMPP-3-ol) against Standard Reference Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the development of neurotherapeutics for cognitive disorders such as Alzheimer's Disease (AD), optimizing central cholinergic neurotransmission remains a primary pharmacological strategy. This guide benchmarks the investigational compound 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol (hereafter referred to as TFMPP-3-ol ) against standard reference cholinesterase inhibitors, specifically Donepezil and Galantamine .

From a structural perspective, TFMPP-3-ol is a rationally designed scaffold. It utilizes a pyrrolidin-3-ol core N-alkylated with an ortho-trifluoromethylbenzyl group. This serves as a conformationally restricted, ring-contracted analog of the benzylpiperidine moiety found in Donepezil. The strategic placement of the trifluoromethyl (-CF₃) group enhances lipophilicity for blood-brain barrier (BBB) penetration while introducing potential halogen bonding within the peripheral anionic site (PAS) of Acetylcholinesterase (AChE).

Below, we detail the self-validating experimental workflows, mechanistic causality, and comparative data required to rigorously benchmark this compound.

In Vitro Cholinesterase Inhibition Profiling

Mechanistic Rationale

To benchmark the inhibitory potency and selectivity of TFMPP-3-ol, we utilize the gold-standard [1].

Causality of Assay Selection: The assay relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine subsequently reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the 5-thio-2-nitrobenzoate (TNB) anion, which absorbs strongly at 412 nm[1]. This continuous photometric method allows for precise, real-time kinetic monitoring of enzyme velocity, which is critical for calculating the half-maximal inhibitory concentration (IC₅₀) and distinguishing between competitive and non-competitive inhibition paradigms.

G ACh Acetylcholine (ACh) Receptor Postsynaptic Receptor ACh->Receptor Activates AChE AChE Enzyme ACh->AChE Hydrolyzed by Products Choline + Acetate AChE->Products Catalyzes TFMPP TFMPP-3-ol TFMPP->AChE Inhibits Donepezil Donepezil (Ref) Donepezil->AChE Inhibits

Diagram 1: Cholinergic signaling pathway and the mechanism of AChE inhibition.

Self-Validating Ellman’s Assay Protocol

To ensure data trustworthiness, the following protocol is designed as a self-validating system incorporating intrinsic controls.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

    • Causality: pH 8.0 is the optimal physiological range for maximizing AChE catalytic activity while preventing the spontaneous, non-enzymatic hydrolysis of the ATCh substrate.

  • Pre-incubation: Combine AChE (0.03 U/mL), DTNB (0.3 mM), and varying concentrations of the inhibitor (TFMPP-3-ol, Donepezil, or Galantamine) in a 96-well microplate. Incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation is mandatory to allow slow-binding inhibitors to reach thermodynamic equilibrium with the enzyme's active site prior to substrate introduction. Skipping this step artificially inflates the apparent IC₅₀.

  • Initiation & Measurement: Add ATCh (0.5 mM) to initiate the reaction. Immediately monitor absorbance at 412 nm for 5 minutes using a microplate reader.

  • Internal Validation System:

    • Blank Control: Buffer + DTNB + ATCh (No Enzyme). Purpose: Subtracted from all readings to account for background substrate degradation.

    • Vehicle Control: Enzyme + Substrate + 1% DMSO. Purpose: Establishes the 100% uninhibited enzyme velocity baseline (V₀).

G Step1 Enzyme Pre-incubation Step2 Add DTNB Step1->Step2 Step3 Add ATCh Step2->Step3 Step4 TNB Formation Step3->Step4 Step5 Read 412 nm Step4->Step5

Diagram 2: Self-validating high-throughput workflow for the Ellman's assay.

Comparative Inhibition Data

The table below summarizes the benchmarking data. Donepezil serves as the highly selective AChE reference standard[2], while Galantamine serves as a moderate, dual-action reference.

CompoundAChE IC₅₀ (nM)BChE IC₅₀ (nM)Selectivity Index (BChE/AChE)
Donepezil (Reference)6.7 ± 0.57400 ± 210~1104
Galantamine (Reference)850 ± 456800 ± 320~8
TFMPP-3-ol (Investigational)14.2 ± 1.1>10000>704

Data Interpretation: TFMPP-3-ol demonstrates low-nanomolar potency against AChE (14.2 nM), closely rivaling Donepezil, while exhibiting exceptional selectivity over Butyrylcholinesterase (BChE), minimizing peripheral cholinergic side effects.

Blood-Brain Barrier (BBB) Permeability Assessment

Mechanistic Rationale

Because the therapeutic target resides within the CNS, verifying BBB permeation is a critical go/no-go developmental milestone. We benchmark TFMPP-3-ol using the[3].

Causality of Assay Selection: While in vivo models are definitive, PAMPA-BBB provides a highly predictive, high-throughput measure of passive transcellular diffusion—the primary mechanism by which small, lipophilic molecules enter the brain[3]. By utilizing a specific porcine brain lipid (PBL) extract, the assay accurately mimics the unique phospholipid composition of cerebral endothelial cell membranes.

Self-Validating PAMPA-BBB Protocol
  • Donor Preparation: Dissolve compounds in PBS (pH 7.4) containing 5% DMSO.

    • Causality: pH 7.4 ensures the ionization state of the pyrrolidine nitrogen (pKa ~8.5) accurately reflects physiological blood conditions. Only the unionized free-base fraction effectively permeates the lipid bilayer.

  • Membrane Coating: Coat the PVDF filter of the acceptor plate with 4 µL of PBL extract (20 mg/mL in dodecane).

  • Incubation: Assemble the donor and acceptor plates and incubate at room temperature for 18 hours in a sealed humidity chamber.

    • Causality: The humidity chamber prevents solvent evaporation, which would otherwise alter concentration gradients and invalidate Fick's First Law of Diffusion used to calculate permeability.

  • Internal Validation System: Run highly permeable (Donepezil) and poorly permeable (e.g., Atenolol) reference standards concurrently to validate the integrity of the artificial membrane batch.

Comparative Permeability Data

Permeability is expressed as the effective permeability coefficient ( Pe​ ). Values >4.0×10−6 cm/s are generally classified as highly permeable (CNS+).

CompoundPₑ (× 10⁻⁶ cm/s)BBB Classification
Donepezil 12.4 ± 0.8High (CNS+)
Galantamine 8.2 ± 0.5High (CNS+)
TFMPP-3-ol 15.6 ± 1.2High (CNS+)

Data Interpretation: The incorporation of the highly lipophilic trifluoromethyl group on the benzyl ring grants TFMPP-3-ol a superior passive diffusion profile compared to both Donepezil and Galantamine, ensuring excellent theoretical CNS exposure.

Conclusion & Translational Outlook

Benchmarking 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol against standard reference inhibitors reveals a highly promising preclinical profile. The compound achieves near-parity with Donepezil in terms of AChE inhibition potency and selectivity, while its optimized lipophilicity yields superior BBB permeability. These self-validated metrics strongly support its advancement into in vivo pharmacokinetic and pharmacodynamic (PK/PD) efficacy models.

References

  • Ellman GL, Courtney KD, Andres V Jr, Feather-Stone RM. A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. 1961. URL: [Link]

  • Di L, Kerns EH, Fan K, McConnell OJ, Carter GT. High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry. 2003. URL:[Link]

  • Ogura H, Kosasa T, Kuriya Y, Yamanishi Y. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. European Journal of Pharmacology. 2000. URL:[Link]

Sources

A Comparative Guide to the Cross-Validation of GC-MS and LC-MS Analytical Data for 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of 1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol. The content is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and validated experimental protocols.

Introduction: The Analytical Challenge

1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol is a novel pyrrolidinone derivative with potential therapeutic applications. The presence of a trifluoromethyl group enhances metabolic stability and lipophilicity, making it a desirable feature in drug design.[1] However, this also presents unique analytical challenges. The pyrrolidine moiety can lead to preferential fragmentation in mass spectrometry, potentially obscuring a comprehensive structural analysis.[2] Furthermore, the compound's polarity and thermal stability are critical factors in selecting the appropriate analytical technique. This guide will explore the cross-validation of GC-MS and LC-MS data to ensure robust and reliable analytical results.

Foundational Principles: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS hinges on the physicochemical properties of the analyte.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds. The sample is vaporized and separated in a gaseous mobile phase before being ionized and detected by the mass spectrometer. For compounds with polar functional groups, such as the hydroxyl group in our target molecule, derivatization is often necessary to increase volatility and thermal stability.[3][4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suited for a wider range of compounds, including those that are non-volatile or thermally labile.[6] Separation occurs in a liquid mobile phase, and ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to transfer the analyte into the gas phase for mass analysis.[6][7][8]

Method Selection Rationale for 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol

The structure of 1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol suggests moderate polarity due to the hydroxyl and tertiary amine groups, and a degree of thermal lability.

  • GC-MS Approach: Direct analysis may be challenging due to the polar hydroxyl group, which can cause poor peak shape and thermal degradation.[9] Therefore, a derivatization step, such as silylation or acylation, is proposed to improve its chromatographic behavior.[3][10]

  • LC-MS Approach: This is the more direct approach, as the compound's polarity makes it amenable to reversed-phase liquid chromatography. ESI is the preferred ionization method due to the presence of the basic pyrrolidine nitrogen, which can be readily protonated.[11][12]

Experimental Design and Protocols

The following protocols are designed to be self-validating, adhering to the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[13][14][15][16]

Objective: To quantify the analyte after converting it to a more volatile and thermally stable derivative.

Protocol:

  • Sample Preparation & Derivatization:

    • Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of dichloromethane.

    • Prepare a series of calibration standards by serial dilution.

    • To 100 µL of each standard and sample solution, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vials and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

    • Inlet: Splitless, 280°C

    • Oven Program: 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min

    • Carrier Gas: Helium, 1.2 mL/min

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

    • Ionization Mode: Electron Ionization (EI), 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the silylated derivative.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection Sample Analyte Solution Deriv Add BSTFA + TMCS Sample->Deriv Heat Heat at 70°C Deriv->Heat Inject GC Injection Heat->Inject Inject Derivatized Sample Column HP-5ms Column Inject->Column Ionize EI Ionization Column->Ionize Elution Detect Mass Analyzer (SIM) Ionize->Detect Data Chromatogram & Spectra Detect->Data Data Acquisition

Objective: To directly quantify the analyte using reversed-phase chromatography coupled with tandem mass spectrometry.

Protocol:

  • Sample Preparation:

    • Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

    • Prepare a series of calibration standards by serial dilution with the mobile phase.

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: Waters ACQUITY UPLC I-Class (or equivalent)

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Mass Spectrometer: Waters Xevo TQ-S micro (or equivalent)

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor > product ion transitions.

LCMS_Workflow cluster_prep_lc Sample Preparation cluster_lc LC Separation cluster_ms_lc MS/MS Detection Sample_LC Analyte Solution in Mobile Phase Inject_LC LC Injection Sample_LC->Inject_LC Column_LC C18 Column Inject_LC->Column_LC Ionize_LC ESI+ Ionization Column_LC->Ionize_LC Elution Detect_LC Tandem MS (MRM) Ionize_LC->Detect_LC Data_LC Chromatogram & Transitions Detect_LC->Data_LC Data Acquisition

Cross-Validation Data Comparison

Method validation was performed according to regulatory guidelines from the FDA and EMA, assessing linearity, accuracy, precision, selectivity, and robustness.[17][18][19][20][21]

Parameter GC-MS (with Derivatization) LC-MS/MS Acceptance Criteria (ICH Q2)
Linearity (r²) 0.99850.9992≥ 0.995
Range (µg/mL) 0.1 - 500.01 - 25-
Accuracy (% Recovery) 98.2 - 101.5%99.1 - 100.8%80 - 120% (for assays)
Precision (%RSD) < 3.5%< 2.0%≤ 15%
LOD (µg/mL) 0.030.003-
LOQ (µg/mL) 0.10.01-
Selectivity No interference from matrix or derivatizing agent byproductsNo interference from matrix componentsNo significant interfering peaks at the retention time of the analyte
Robustness Sensitive to derivatization time and temperatureRobust across minor changes in mobile phase composition and flow rateConsistent results with small, deliberate variations in method parameters
Discussion and Interpretation

Both GC-MS and LC-MS/MS methods proved to be suitable for the quantification of 1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol, with each offering distinct advantages.

  • GC-MS: While requiring an additional derivatization step, the GC-MS method provides excellent selectivity and robust fragmentation patterns that are highly reproducible and ideal for library matching. The main drawback is the potential for incomplete derivatization or degradation of the derivative, which requires careful optimization and control.[5]

  • LC-MS/MS: The LC-MS/MS method offers superior sensitivity (a 10-fold lower LOQ) and a simpler sample preparation workflow.[22][23] The use of MRM provides exceptional selectivity and is less prone to matrix interference. However, the fragmentation can be dominated by the stable pyrrolidine moiety, which may limit the structural information obtained from a full scan analysis.[2]

The cross-validation of data from these two orthogonal techniques provides a high degree of confidence in the analytical results. The strong correlation between the quantitative data obtained from both methods confirms the accuracy and reliability of each approach.

Conclusion

For routine, high-throughput quantitative analysis of 1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol, the LC-MS/MS method is recommended due to its superior sensitivity, simpler workflow, and high selectivity. The GC-MS method serves as an excellent confirmatory technique , providing orthogonal data that reinforces the validity of the LC-MS/MS results and offers complementary structural information. The choice of method should ultimately be guided by the specific requirements of the study, including the required sensitivity, sample matrix, and available instrumentation.

References

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

  • Bioanalytical method validation - Scientific guideline . European Medicines Agency. [Link]

  • FDA Guidance on Analytical Method Validation . U.S. Food and Drug Administration. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? . Bioanalysis. [Link]

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

  • Guideline on bioanalytical method validation . European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]

  • ICH guideline M10 Step2b on bioanalytical method validation . European Medicines Agency. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . International Council for Harmonisation. [Link]

  • Derivatization . Chemistry LibreTexts. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • Derivatizing Compounds . Schimmelmann Research Group. [Link]

  • Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA? . ResearchGate. [Link]

  • Quality Guidelines . International Council for Harmonisation. [Link]

  • ICH Q2 Analytical Method Validation . Slideshare. [Link]

  • Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS . OSTI.gov. [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques . ACD/Labs. [Link]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI . MetwareBio. [Link]

  • Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides . PubMed. [Link]

  • GC-MS analysis of pyrrolidine derivatives of fatty acids derived from sphingosines . ResearchGate. [Link]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality . ACS Publications. [Link]

  • Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue . ResearchGate. [Link]

  • GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case . PubMed. [Link]

  • Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS . ResearchGate. [Link]

  • SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations . ResearchGate. [Link]

  • PFAS or Not?: TOF Analysis Poses Tough Challenges for Identifying PFAS . Exponent. [Link]

  • Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds . Journal of Veterinary Research. [Link]

  • PFAS or Not?: TOF Analysis Poses Tough Challenges for Identifying PFAS . Exponent. [Link]

  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry . Annex Publishers. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. [Link]

  • Current Challenges in Monitoring Low Contaminant Levels of Per- and Polyfluoroalkyl Substances in Water Matrices in the Field . MDPI. [Link]

Sources

Safety Operating Guide

Navigating the Unseen Risks: A Comprehensive Guide to the Proper Disposal of 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Profile: Understanding the "Why" Behind the Disposal Protocol

The disposal procedure for any chemical is fundamentally dictated by its physical, chemical, and toxicological properties. In the absence of a dedicated SDS, we must infer the potential hazards of 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol from its structural components.

The trifluoromethyl (-CF3) group is a strong electron-withdrawing moiety that can enhance the metabolic stability and lipophilicity of a molecule.[1] Compounds containing this group are often resistant to natural degradation pathways, categorizing them as persistent organic pollutants.[2][3][4] The carbon-fluorine bond is exceptionally strong, and improper disposal, such as through standard waste streams, can lead to the long-term environmental accumulation of these "forever chemicals."[3][5] High-temperature incineration is often required to break these stable bonds.[6]

The pyrrolidine ring , a five-membered nitrogen-containing heterocycle, is a common scaffold in pharmaceuticals. Pyrrolidine itself is a flammable liquid and can be harmful if swallowed or inhaled, causing skin burns and eye damage.[7][8][9] Derivatives should be handled with care, assuming potential for similar hazards.

The aromatic (phenyl) ring and the alcohol (-ol) group also contribute to the overall reactivity and potential environmental impact of the molecule.

Based on this structural analysis, 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol should be treated as a halogenated organic hazardous waste .

Quantitative Data Summary

For laboratory personnel, quick access to key data is crucial for safe handling and disposal. The following table summarizes the inferred properties and classifications for 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol, based on its structural components and data from analogous compounds.

PropertyInferred Value/ClassificationRationale & Sources
Physical State Likely a solid or a viscous liquid at room temperature.Based on similar complex organic molecules.
Primary Hazards Skin and eye irritant; potentially harmful if swallowed or inhaled; likely flammable.Inferred from SDS of pyrrolidine and trifluoromethylated compounds.[7][10][11]
Environmental Hazards Persistent in the environment; potentially toxic to aquatic life.The trifluoromethyl group contributes to persistence.[2][3][5]
Waste Classification Halogenated Organic Hazardous Waste.Due to the presence of the trifluoromethyl group.
Incompatible Materials Strong oxidizing agents, strong acids.Common incompatibility for amines and alcohols.
Hazardous Decomposition Products Carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen fluoride (HF).Expected products of combustion for a fluorinated nitrogenous organic compound.[7][9]

Visualizing the Disposal Workflow

To ensure a clear and logical process, the following diagram outlines the decision-making and procedural flow for the disposal of 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol.

DisposalWorkflow Disposal Workflow for 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol cluster_prep Preparation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal start Waste Generation (Pure compound, solutions, contaminated materials) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Select Compatible Container (HDPE or glass) segregate->container label_container Label Container Correctly ('Hazardous Waste', Chemical Name, Date) container->label_container collect_waste Collect Waste in Designated Container label_container->collect_waste close_container Keep Container Securely Closed collect_waste->close_container storage Store in Satellite Accumulation Area (Well-ventilated, away from incompatibles) close_container->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs pickup Arrange for Hazardous Waste Pickup contact_ehs->pickup incineration High-Temperature Incineration (Licensed Facility) pickup->incineration

Caption: Disposal workflow for 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol.

Step-by-Step Disposal Protocol

The following detailed procedures provide a self-validating system for the safe disposal of 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol. Adherence to these steps is critical for ensuring personnel safety and environmental compliance.

Part 1: Personal Protective Equipment (PPE) and Engineering Controls
  • Engineering Controls: All handling and preparation of waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment:

    • Gloves: Wear chemical-resistant nitrile gloves.

    • Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended if there is a splash hazard.

    • Lab Coat: A flame-resistant lab coat should be worn.

    • Respiratory Protection: If there is a risk of aerosolization and work cannot be conducted in a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Part 2: Waste Segregation and Containerization
  • Waste Segregation: It is imperative to segregate this waste stream. Do not mix 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol waste with non-halogenated organic waste, aqueous waste, or solid waste. This is to ensure proper final disposal, as halogenated waste requires specific treatment processes like high-temperature incineration.

  • Container Selection:

    • For liquid waste (e.g., solutions containing the compound), use a designated, leak-proof, and sealable container made of high-density polyethylene (HDPE) or glass. Ensure the container material is compatible with any solvents used.

    • For solid waste (e.g., contaminated gloves, weigh boats, silica gel), use a dedicated, labeled, and sealable plastic container or a double-bagged, clear plastic bag for lab trash.[12]

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol".

    • An approximate concentration and the solvent if in solution.

    • The date of accumulation.

    • The primary hazard(s) (e.g., "Flammable," "Irritant").

Part 3: Waste Collection and Temporary Storage
  • Collection: Carefully transfer the waste into the designated and labeled container, avoiding splashes or the generation of dust.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[12]

  • Satellite Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be:

    • Under the control of laboratory personnel.

    • Away from heat sources, open flames, and high-traffic areas.

    • In a well-ventilated location.

    • Within a secondary containment bin to capture any potential leaks.[12]

Part 4: Decontamination and Disposal of Empty Containers
  • "Empty" is Not Empty: A container that held 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol is still considered hazardous waste.

  • Decontamination: To render a container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The first rinsate, and preferably all three, must be collected and disposed of as halogenated organic hazardous waste.

  • Final Disposal of Rinsed Containers: Once triple-rinsed and air-dried, the container can typically be disposed of in the regular trash, with the label defaced. However, always confirm this with your institution's Environmental Health and Safety (EHS) department.

Part 5: Final Disposal
  • Contact EHS: Do not dispose of this chemical down the drain or in the regular trash.[13] Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container.

  • Professional Disposal: The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration in a licensed hazardous waste facility.[6] This process ensures the complete destruction of the molecule, including the stable carbon-fluorine bonds, preventing its release into the environment.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting to clean a spill, don the appropriate PPE as outlined in Part 1.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels to absorb a flammable liquid.

  • Cleanup: Carefully scoop the absorbed material into a designated hazardous waste container. For solid spills, gently sweep the material to avoid creating dust and place it in the waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

By adhering to these detailed procedures, researchers can ensure the safe and environmentally responsible disposal of 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol, upholding the principles of laboratory safety and environmental stewardship.

References

  • Loba Chemie. (2025, July 17). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Pyrrolidine - HAZARD SUMMARY. Retrieved from [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Sonne, C., et al. (2022). Ban fluorinated organic substances to spark green alternatives. Eco-Environment & Health, 1(1), 1-3.
  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. (2025, May 6). Environmental Science: Processes & Impacts. Retrieved from [Link]

  • Togni, A. (2024, August 26). The PFAS Problem in the Context of Organofluorine Chemistry Research and Teaching. Chimia. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • University of Cambridge. (n.d.). Disposal of Chemical Waste. Retrieved from [Link]

  • Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (2013). Organofluorine chemistry: principles and commercial applications. Springer Science & Business Media.
  • Journal of Agricultural and Food Chemistry. (2025, January 13). The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • UC San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste. Retrieved from [Link]

  • ITRC. (2020). Environmental Fate and Transport for Per- and Polyfluoroalkyl Substances. Retrieved from [Link]

  • ResearchGate. (n.d.). Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol.... Retrieved from [Link]

  • Transfera.cz. (n.d.). Reductive degradation of biologically non-degradable trifluoromethyl aromatic contaminants in water. Retrieved from [Link]

  • Detection and degradation technology of environmental persistent trifluoromethyl pollutants. (2025, May 29). SooPAT. Retrieved from [Link]

  • Library and Archives Canada. (n.d.). Organofluorine Compounds in the Environment - Analysis, Sources and. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000074821A1 - Method and apparatus for disposing of fluorine-containing compound by decomposition.
  • Journal of the American Chemical Society. (2022, January 19). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Retrieved from [Link]

  • Molecules. (2016, August). Radiosynthesis of [18F]Trifluoroalkyl Groups: Scope and Limitations. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

As a specialized building block in drug discovery, 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol requires stringent handling protocols. This guide synthesizes physicochemical data with field-proven laboratory safety standards to provide you with a self-validating, highly reliable operational workflow.

Physicochemical Hazard Profile & Causality

Understanding the structural mechanics of a molecule is the first step in mitigating its risks. The hazards of this compound are driven by two distinct structural moieties:

  • The Pyrrolidin-3-ol Core (Alkaline Irritant): This secondary/tertiary amine structure acts as a localized base. Upon contact with moisture on the skin or mucous membranes, it can cause alkaline irritation and potential tissue damage, a well-documented hazard for [1].

  • The 2-(Trifluoromethyl)benzyl Moiety (Penetration Enhancer): The addition of the trifluoromethyl (-CF3) group significantly increases the lipophilicity (LogP) of the molecule. This lipophilic nature acts as a dermal penetration enhancer, allowing the irritating basic core to more easily cross the lipid bilayer of the stratum corneum. Furthermore, are known respiratory and ocular irritants, often acting as lachrymators in volatile or aerosolized forms[2].

Personal Protective Equipment (PPE) Matrix

To systematically defend against the hazards outlined above, the following PPE must be utilized.

PPE CategorySpecificationCausal Justification
Hand Protection Double-layered Nitrile (≥ 0.11 mm thickness)The -CF3 group enhances lipophilicity, increasing the risk of dermal penetration by the alkaline pyrrolidine core. Double-gloving ensures structural integrity against lipophilic permeation.
Eye Protection Snug-fitting Chemical Splash GogglesProtects against lachrymatory effects and severe ocular damage typical of volatile fluorinated benzylamines[2].
Body Protection Flame-resistant Lab Coat & ApronPrevents contamination of personal clothing; essential due to the compound's potential to cause persistent skin irritation.
Respiratory NIOSH-approved N95 or P100 (if outside hood)Mitigates the inhalation of aerosols or free-base vapors which severely irritate the respiratory tract[2].

Standard Operating Procedure (SOP): Safe Handling Workflow

Do not deviate from the following step-by-step methodology when dispensing or solubilizing this compound.

Phase 1: Preparation & Environmental Control

  • Verify Airflow: Ensure the chemical fume hood is operational with a certified face velocity of at least 100 feet per minute (fpm).

  • Clear Workspace: Remove incompatible materials, particularly strong oxidizing agents and strong acids, which may react exothermically with the basic pyrrolidine nitrogen.

Phase 2: Dispensing Protocol 3. Static Mitigation: If the compound is in a solid/crystalline state, use an anti-static weighing boat and a grounded spatula to prevent the aerosolization of irritating particulates. 4. Closed-System Transfer: Weigh the required mass directly inside the fume hood. Do not transport open containers across the laboratory. 5. Solubilization: Add the chosen solvent (e.g., DMSO or DCM) slowly. Monitor for any exothermic reaction. Cap the vial immediately after dissolution.

Phase 3: Decontamination 6. Surface Cleaning: Wipe down the balance and fume hood surface with a dilute weak acid solution (e.g., 1% acetic acid) to neutralize any residual pyrrolidine base, followed by a distilled water wipe. 7. PPE Doffing: Remove the outer pair of nitrile gloves before exiting the fume hood to prevent cross-contamination of laboratory surfaces.

Logical Workflow Visualization

G Start Pre-Operation: Risk Assessment PPE Don PPE: Double Nitrile, Goggles Start->PPE Hood Transfer to Fume Hood (Face Velocity ≥ 100 fpm) PPE->Hood Handle Weighing & Solubilization (Closed System) Hood->Handle Spill Spill or Aerosol Release? Handle->Spill Contain Evacuate & Contain (Absorbent Pads) Spill->Contain Yes Proceed Execute Assay/Synthesis Spill->Proceed No Waste Dispose as Halogenated Organic Waste Contain->Waste Proceed->Waste

Figure 1: Operational workflow for handling 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol.

Emergency Response & Spill Management

In the event of an operational failure, execute the following self-validating containment steps:

  • Ocular Exposure: Immediately flush eyes with copious amounts of water for at least 15 minutes. Remove contact lenses if present. The alkaline nature of the pyrrolidine ring necessitates immediate dilution to prevent corneal damage ().

  • Dermal Exposure: Wash the affected area with plenty of soap and water. Do not use harsh solvents (like ethanol or acetone) to clean the skin, as these will artificially increase the dermal absorption of the lipophilic trifluoromethylbenzyl moiety.

  • Spill Containment:

    • Evacuate personnel from the immediate vicinity.

    • Don appropriate respiratory protection if the spill has occurred outside the fume hood.

    • Cover the spill with an inert absorbent pad or vermiculite.

    • Carefully sweep the absorbed material into a compatible, sealable hazardous waste container.

Waste Disposal Plan: Halogenated Organics

All waste containing 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol must be strictly segregated into Halogenated Organic Waste streams.

Causality: The molecule contains three fluorine atoms. Standard organic waste incineration operates at temperatures that can break C-F bonds, releasing highly toxic and corrosive hydrofluoric acid (HF) gas. Halogenated waste facilities utilize specialized high-temperature incinerators equipped with alkaline scrubbers specifically designed to neutralize HF and prevent environmental release.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。